N,N-Dimethylhydroxylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45353. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Dimethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWVAHCWJLGKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5725-96-2 (Parent) | |
| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID30168107 | |
| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
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Molecular Weight |
97.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20854 | |
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Vapor Pressure |
21.2 [mmHg] | |
| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16645-06-0 | |
| Record name | Methanamine, N-hydroxy-N-methyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16645-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
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| Record name | 16645-06-0 | |
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| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |
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| Record name | N-hydroxy-N,N-dimethylamine hydrochloride | |
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Foundational & Exploratory
The Multifaceted Mechanistic Roles of N,N-Dimethylhydroxylamine Hydrochloride: A Technical Guide for the Advanced Scientist
In the landscape of modern organic chemistry and drug development, a nuanced understanding of reagent mechanisms is paramount to innovation and efficiency. N,N-Dimethylhydroxylamine hydrochloride, a seemingly simple molecule, presents a fascinating case study in chemical versatility. Its utility extends far beyond a single application, acting as a sophisticated tool in the hands of the informed researcher. This guide provides an in-depth exploration of the core mechanisms through which this reagent exerts its effects, offering field-proven insights into its application in organic synthesis, polymer chemistry, and analytical methods.
Foundational Chemical Properties and Reactivity
This compound ((CH₃)₂NOH·HCl) is a white to off-white crystalline solid, soluble in water and polar organic solvents like methanol and ethanol.[1] Its reactivity is centered around the nitrogen and oxygen atoms of the hydroxylamine moiety, which can act as a nucleophile, a reducing agent, or a precursor to a stable radical scavenger. The hydrochloride salt form enhances its stability and ease of handling.[2]
| Property | Value |
| CAS Number | 16645-06-0 |
| Molecular Formula | C₂H₈ClNO[1] |
| Molecular Weight | 97.54 g/mol [1] |
| Melting Point | 107-109 °C[3] |
The Nucleophilic Character: Gateway to Weinreb Amides and Oximes
The nitrogen atom in N,N-Dimethylhydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This fundamental property is the cornerstone of its most celebrated application: the synthesis of Weinreb amides.
Mechanism of Weinreb Amide Synthesis
The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones, avoiding the common issue of over-addition seen with more reactive organometallic reagents.[4] The success of this synthesis hinges on the formation of a stable N-methoxy-N-methylamide, known as the Weinreb amide.[5]
The formation of the Weinreb amide from a carboxylic acid derivative (such as an acid chloride or an activated carboxylic acid) and N,O-dimethylhydroxylamine hydrochloride proceeds via a nucleophilic acyl substitution mechanism.[6][7]
Figure 1: General workflow for Weinreb amide synthesis.
The key to the Weinreb synthesis's success lies in the subsequent reaction of the Weinreb amide with an organometallic reagent (e.g., a Grignard or organolithium reagent). The reaction proceeds through a stable, five-membered chelated tetrahedral intermediate.[4][6] This intermediate prevents the collapse of the carbonyl and a second nucleophilic addition, which would lead to the formation of a tertiary alcohol.[6][8] Upon acidic workup, the stable intermediate hydrolyzes to afford the desired ketone in high yield.[5]
Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol outlines a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[9]
-
Activation: To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature, add CDI (1.1 equiv) in one portion. Stir the mixture until gas evolution (CO₂) ceases, typically for 30-60 minutes.
-
Amide Formation: To the resulting solution of the activated acyl imidazole, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) to neutralize the hydrochloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism of Oxime Formation
This compound can also react with aldehydes and ketones to form oxime ethers. This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration.[10][11] The reaction is typically carried out in the presence of a mild base to free the nucleophilic hydroxylamine from its hydrochloride salt.
Figure 2: Mechanism of oxime ether formation.
The Reductive Capacity: From Nitro Compounds to Amines
This compound can function as a reducing agent, particularly for the conversion of nitro compounds to primary amines.[12] This transformation is a cornerstone of many synthetic pathways, especially in the preparation of anilines from nitroarenes.[13]
The reduction of a nitro group is a stepwise process that involves the transfer of six electrons and proceeds through nitroso and hydroxylamine intermediates.[14]
Figure 3: Stepwise reduction of a nitro group.
While strong reducing agents like catalytic hydrogenation (H₂/Pd/C) or metals in acidic media (e.g., Fe/HCl, SnCl₂) are commonly employed for this transformation, N,N-Dimethylhydroxylamine offers a milder alternative that can be advantageous in the presence of other reducible functional groups.[15][16][17] The precise mechanism of electron transfer from N,N-Dimethylhydroxylamine to the nitro group is complex and can be influenced by reaction conditions.
The Radical Scavenger: Taming Reactive Intermediates
The hydroxylamine functionality imparts N,N-Dimethylhydroxylamine with the ability to act as a potent free radical scavenger.[18] This property is exploited in its use as a "short-stopping" agent in free-radical polymerization reactions.[3][19][20][21][22]
Mechanism of Radical Scavenging and Polymerization Inhibition
In free-radical polymerization, a "short-stopper" is added at a specific point to terminate the reaction and control the molecular weight and properties of the resulting polymer.[20] N,N-dialkylhydroxylamines, including N,N-Dimethylhydroxylamine, achieve this by reacting with and deactivating the propagating polymer radicals.[3]
The mechanism involves the donation of a hydrogen atom from the hydroxyl group of the hydroxylamine to the radical species, forming a stable nitroxide radical.[23] This nitroxide radical is significantly less reactive than the propagating radical and is unable to initiate further polymerization, effectively terminating the chain reaction.[23]
Figure 4: Mechanism of polymerization termination by N,N-Dimethylhydroxylamine.
Analytical Applications: Quantifying Carbonyl Compounds
The reaction of hydroxylamines with aldehydes and ketones to form oximes can be harnessed for the quantitative analysis of carbonyl compounds.[24][25] One common method involves the reaction of the sample with a known excess of hydroxylamine hydrochloride. The reaction liberates hydrochloric acid, which can then be titrated with a standardized base.[24] This technique provides a reliable method for determining the total carbonyl content in a sample. Modern analytical approaches may also involve derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[26][27]
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2][18] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[18]
Conclusion
This compound is a versatile and powerful reagent whose utility is underpinned by a rich and varied mechanistic chemistry. From its role as a nucleophile in the elegant Weinreb amide synthesis to its function as a reducing agent and a radical scavenger, a deep understanding of its modes of action empowers researchers to employ it with precision and control. By appreciating the subtleties of its reactivity, scientists in both academic and industrial settings can continue to leverage this remarkable compound to advance the frontiers of chemical synthesis and materials science.
References
-
Grokipedia. Weinreb ketone synthesis. [Link]
-
TutorChase. How do you prepare a Weinreb amide?[Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. [Link]
-
ACS Publications. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]
-
ACS Publications. Production of Hydroxyl Radical via the Activation of Hydrogen Peroxide by Hydroxylamine. [Link]
-
PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Organic Syntheses. This compound. [Link]
-
Grokipedia. Reduction of nitro compounds. [Link]
- Google Patents.
-
Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
-
ResearchGate. (PDF) An efficient one pot synthesis of oxime by classical method. [Link]
-
Wikipedia. N,O-Dimethylhydroxylamine. [Link]
-
Free radical reactions of monochloramine and hydroxylamine in aqueous solution. [Link]
-
NIH. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. [Link]
-
OSTI.GOV. Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. [Link]
-
Wikipedia. Hydroxylamine. [Link]
- Google Patents.
- Google Patents.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
PubMed Central. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. [Link]
-
Organic Chemistry Revision Sheets Reaction Mechanism Notes. [Link]
-
NIH. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
- Google Patents.
-
ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]
-
EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- Google Patents.
-
NIH. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. [Link]
- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Google Patents.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. US3222334A - N,n-dialkylhydroxylamines as shortstopping agents for emulsion polymerizations - Google Patents [patents.google.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. yccskarad.com [yccskarad.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. grokipedia.com [grokipedia.com]
- 14. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scbt.com [scbt.com]
- 20. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 21. US9309331B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 22. WO2014052212A1 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 23. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. osti.gov [osti.gov]
- 25. Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration | Metrohm [metrohm.com]
- 26. apps.thermoscientific.com [apps.thermoscientific.com]
- 27. epa.gov [epa.gov]
An In-Depth Technical Guide to the Synthesis of N,N-Dimethylhydroxylamine Hydrochloride from Hydroxylamine
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of N,N-Dimethylhydroxylamine hydrochloride, a crucial reagent in modern organic chemistry. With full editorial control, this document is structured to offer not just a protocol, but a deep understanding of the synthetic process, grounded in scientific principles and practical field experience.
Introduction: The Significance of this compound
N,N-Dimethylhydroxylamine, often used as its more stable hydrochloride salt, is a versatile synthetic intermediate. Its primary application lies in the formation of "Weinreb amides." These N-methoxy-N-methylamides are highly valued in organic synthesis due to their controlled reactivity with organometallic reagents to produce ketones, avoiding the over-addition that leads to tertiary alcohols. This level of control is paramount in the construction of complex molecules, particularly in the pharmaceutical industry.[1][2] Beyond Weinreb amide synthesis, it also serves as a building block for various other organic compounds.[3]
Strategic Approaches to Synthesis: A Comparative Analysis
The synthesis of this compound from hydroxylamine can be approached through several strategic routes. The choice of method often depends on the scale of the reaction, available starting materials, and safety considerations. Here, we will explore the most prominent and practical methodologies.
Multi-step Synthesis via Carbamate Intermediate
A robust and well-documented method involves a three-step process starting from hydroxylamine hydrochloride. This approach offers high yields and a relatively pure product. The overall transformation can be summarized as follows:
-
Protection: Hydroxylamine hydrochloride is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) to form an N-hydroxycarbamate. This step protects the hydroxylamine functionality and facilitates the subsequent alkylation.
-
Dimethylation: The N-hydroxycarbamate is then exhaustively methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. This step introduces the two methyl groups onto the nitrogen atom.
-
Deprotection/Hydrolysis: The resulting N,O-dimethylhydroxycarbamate is hydrolyzed under acidic conditions to cleave the carbamate group, yielding N,N-dimethylhydroxylamine, which is then isolated as its hydrochloride salt.
A key advantage of this method is the avoidance of direct handling of free hydroxylamine, which can be unstable. The intermediates are generally stable and can be purified at each stage, leading to a high-purity final product.[4]
Direct Alkylation of Hydroxylamine
Direct alkylation of hydroxylamine with a methylating agent like methyl iodide presents a more direct route. However, this approach is often plagued by a lack of selectivity, leading to a mixture of N-methylated, O-methylated, and polysubstituted products. The relative nucleophilicity of the nitrogen and oxygen atoms in hydroxylamine complicates achieving selective N,N-dimethylation. Controlling the reaction conditions, such as stoichiometry, temperature, and solvent, is critical to favor the desired product.
Reductive Amination of Formaldehyde with Hydroxylamine
Reductive amination is a powerful tool for the formation of C-N bonds.[5][6] In principle, hydroxylamine could be reacted with formaldehyde to form an imine or related intermediate, which is then reduced in situ to introduce a methyl group. Repeating this process would yield the desired N,N-dimethylated product. A classic named reaction that falls under this category is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[7][8][9][10] This one-pot procedure is attractive for its simplicity. However, the reactivity of hydroxylamine under these conditions must be carefully considered to avoid undesired side reactions.
Mechanistic Insights: The Chemistry Behind the Synthesis
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic process.
Mechanism of the Multi-step Synthesis via Carbamate Intermediate
The key steps in this synthesis are the nucleophilic substitution reactions. In the dimethylation step, the nitrogen of the N-hydroxycarbamate acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. The reaction proceeds in a stepwise manner, first forming the N-methyl derivative, which is then further methylated to the N,N-dimethyl product. The final acid-catalyzed hydrolysis involves the protonation of the carbamate carbonyl oxygen, followed by nucleophilic attack of water, leading to the collapse of the tetrahedral intermediate and release of N,N-dimethylhydroxylamine, carbon dioxide, and the corresponding alcohol.
Mechanism of the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion.[7][8][9] For hydroxylamine, the reaction would initiate with the nucleophilic attack of the nitrogen on formaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion. The formic acid in the reaction mixture serves as a hydride donor, reducing the iminium ion to the N-methylhydroxylamine. This process is then repeated to yield N,N-dimethylhydroxylamine. A key feature of this reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[9]
Detailed Experimental Protocol: Multi-step Synthesis
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound via the carbamate intermediate route, adapted from established literature procedures.[4]
Safety First: This entire procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Hydroxylamine and dimethyl sulfate are hazardous materials and should be handled with extreme caution.[11][12][13][14][15]
Step 1: Synthesis of Ethyl N-hydroxycarbamate
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in water, add ethyl chloroformate (1.5 eq).
-
Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) while vigorously stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl N-hydroxycarbamate.
Step 2: Synthesis of Ethyl N,N-dimethyl-N-hydroxycarbamate
-
Dissolve the ethyl N-hydroxycarbamate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, sodium hydride (2.2 eq), portion-wise at 0 °C.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
To the purified ethyl N,N-dimethyl-N-hydroxycarbamate (1.0 eq), add concentrated hydrochloric acid (excess).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid and water.
-
The resulting solid is crude this compound.
Purification of this compound
The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or a mixture of ethanol and diethyl ether.[16]
-
Dissolve the crude solid in a minimum amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Starting Material | Hydroxylamine Hydrochloride |
| Key Reagents | Ethyl Chloroformate, Dimethyl Sulfate, Hydrochloric Acid |
| Intermediate 1 | Ethyl N-hydroxycarbamate |
| Intermediate 2 | Ethyl N,N-dimethyl-N-hydroxycarbamate |
| Final Product | This compound |
| Typical Overall Yield | 60-70% |
| Melting Point | 103-106 °C (in a sealed tube)[16] |
Visualization of the Synthetic Pathway and Workflow
Reaction Mechanism: Multi-step Synthesis
Caption: Multi-step synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the two methyl groups and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-O and C-N bonds, as well as the broad absorption associated with the hydrochloride salt.
-
Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value.[16]
-
Elemental Analysis: To confirm the empirical formula.
Safety and Handling
-
Hydroxylamine and its salts: These are potentially explosive, especially when heated.[11] They are also toxic and can cause skin irritation.[12][13][14][15]
-
Dimethyl sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme care, using appropriate engineering controls and personal protective equipment.
-
Hydrochloric acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound from hydroxylamine is a multi-step process that requires careful execution and adherence to safety protocols. The route via a carbamate intermediate offers a reliable and high-yielding method for obtaining this valuable synthetic reagent. By understanding the underlying chemical principles and following a well-defined experimental protocol, researchers can successfully prepare this compound for its diverse applications in organic synthesis.
References
-
Cope, A. C., & Ciganek, E. (n.d.). METHYLENECYCLOHEXANE AND this compound. Organic Syntheses. Retrieved from [Link]
- Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674.
- Google Patents. (n.d.). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
- Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Goel, O. P., Krolls, U., & Stier, M. (1987). A convenient one-pot synthesis of ethyl N-methoxy-N-methylcarbamate and its use in the preparation of N,O-dimethylhydroxylamine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- Borch, R. F. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses, 52, 124.
-
SOEST Hawaii. (1999, March 26). HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (n.d.). Alkylation of Hydroxypyrones. Retrieved from [Link]
-
LinkedIn. (n.d.). The Role of N,O-Dimethylhydroxylamine HCl in Modern Organic Synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two... Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
-
ResearchGate. (n.d.). Kinetics of the Reaction of Methyl Iodide with Hydroxylamine in an Aqueous Solution within the Framework of Nuclear Spent Fuel Reprocessing. Retrieved from [Link]
Sources
- 1. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. HYDROXYLAMINE HYDROCHLORIDE [soest.hawaii.edu]
- 13. fishersci.com [fishersci.com]
- 14. actylislab.com [actylislab.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of N,N-Dimethylhydroxylamine hydrochloride
An In-Depth Technical Guide to N,N-Dimethylhydroxylamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 16645-06-0), a versatile chemical compound with specific applications in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, and analytical characterization of this reagent, grounding all claims in authoritative data.
A crucial point of clarification is the distinction between this compound and its more commonly cited isomer, N,O-Dimethylhydroxylamine hydrochloride (CAS No. 6638-79-5). The latter is famously used in the Weinreb ketone synthesis.[1][2] This guide will focus exclusively on the N,N-dimethyl isomer, clarifying its unique properties and applications.
Core Physicochemical Properties
This compound is a solid organic compound. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 16645-06-0 | [3] |
| Molecular Formula | C₂H₈ClNO or (CH₃)₂NOH·HCl | [3][4] |
| Molecular Weight | 97.54 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 107-109 °C | [5][6] |
| Solubility | Soluble in water, dimethyl sulfoxide, and methanol.[7][8] | [7][8] |
| Purity Assay | Typically ≥99% |
Chemical Structure and Isomeric Distinction
The precise arrangement of atoms dictates the reactivity and function of a molecule. N,N-Dimethylhydroxylamine features two methyl groups and a hydroxyl group attached to the same nitrogen atom. This structure is distinct from its N,O-dimethyl isomer, where one methyl group is on the nitrogen and the other is on the oxygen.
Diagram: Isomeric Structures
Caption: Structural comparison of N,N- and N,O- isomers.
Chemical Reactivity, Stability, and Handling
Stability and Storage
This compound is hygroscopic, meaning it readily absorbs moisture from the air.[9] Therefore, it must be stored in a cool, dry place within a tightly sealed container to maintain its integrity.[10] Exposure to moist air or water should be avoided.[9] The compound is generally stable under recommended storage conditions.[10][11]
Reactivity and Incompatibilities
The compound's reactivity is dictated by the hydroxylamine functional group.
-
Incompatible Materials: It is incompatible with strong oxidizing agents and bases.[9][10] Contact with these substances can lead to vigorous and potentially hazardous reactions.
-
Thermal Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9][10][11] Studies on analogous compounds like N,N-Diethylhydroxylamine (DEHA) show that decomposition pathways are temperature-dependent, potentially forming NOx at lower temperatures (below 500°C) and ammonia (NH₃) at higher temperatures.[12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.
-
Hazard Statements: It causes skin irritation (H315) and serious eye irritation (H319).[4][13]
-
Precautionary Measures: Standard laboratory PPE, including protective gloves, clothing, and eye/face protection, should be worn when handling this compound.[9] Hands and any exposed skin should be washed thoroughly after handling.[9] In case of contact with eyes, rinse cautiously with water for several minutes.[9]
Key Applications in Synthesis
While its N,O- isomer is renowned for Weinreb amide synthesis,[2][7] this compound serves distinct roles:
-
Polymer-Chain Terminator: It has been identified as an effective polymer-chain terminator, which is crucial for controlling the molecular weight and properties of polymers during synthesis.[3][14]
-
Organocatalysis: It functions as an organocatalyst, notably in accelerating the Morita-Baylis-Hillman reaction by lowering the activation energy of the rate-determining step.[14]
-
Synthesis of Organoboron Compounds: It has been used in the specific synthesis of complex organoboron compounds, such as 4,4-dimethyl-2,5,5-triphenyl-l,3-dioxa-4-azonia-2-bora-5-boratacyclopentane.[14]
Analytical Characterization Workflow
A robust analytical workflow is essential to verify the identity, purity, and structure of this compound before its use in sensitive applications. The following protocol outlines a logical, self-validating system for its characterization.
Experimental Protocol: Identity and Purity Verification
The causality behind this multi-step approach is to build a comprehensive profile of the material. A melting point gives a quick indication of purity, while spectroscopic methods confirm the molecular structure, and titration provides quantitative data on the salt form.
Step 1: Melting Point Determination
-
Objective: To assess the purity of the compound. Impurities typically depress and broaden the melting range.
-
Methodology: A small, dry sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Expected Result: A sharp melting point within the literature range of 107-109 °C indicates high purity.[5]
Step 2: Spectroscopic Analysis (FTIR)
-
Objective: To confirm the presence of key functional groups.
-
Methodology: An infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Peaks: The spectrum should display characteristic absorptions for O-H (broad), C-H (stretch), and N-O bonds.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise molecular structure and isomeric purity.
-
Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Expected ¹H NMR Signals: The spectrum for this compound is expected to show a singlet for the two equivalent methyl groups (N-(CH₃)₂) and a broad singlet for the hydroxyl proton (OH), which may exchange with the solvent. The chemical shifts will be influenced by the protonation of the nitrogen.
Step 4: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the parent molecule.
-
Methodology: The sample is analyzed using a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Expected Result: In positive ion mode, the spectrum should show a peak corresponding to the protonated free base [(CH₃)₂NOH + H]⁺. The mass of the free base is 61.08 g/mol .[15]
Diagram: Analytical Workflow
Sources
- 1. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C2H7NO.ClH | CID 27969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 16645-06-0 [chemicalbook.com]
- 6. AB633888 | CAS 16645-06-0 – abcr Gute Chemie [abcr.com]
- 7. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. N,O-Dimethylhydroxylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]
- 13. 16645-06-0 | this compound | Ambeed.com [ambeed.com]
- 14. N,N-ジメチルヒドロキシルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of N,N-Dimethylhydroxylamine Hydrochloride in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylhydroxylamine hydrochloride, a stable salt of the free hydroxylamine, is a versatile reagent in modern organic chemistry. It is frequently employed in the synthesis of hydroxamic acids, as a mild reducing agent, and as a scavenger for various reactive species. A thorough understanding of its solubility profile in different organic solvents is paramount for its effective use in reaction setup, work-up procedures, purification, and formulation. This guide provides an in-depth analysis of the factors governing its solubility, a compilation of available data, and a robust protocol for its experimental determination.
Core Physicochemical Properties Governing Solubility
The solubility of this compound is dictated by its distinct molecular structure. As a hydrochloride salt, it possesses a high degree of ionic character. The protonated dimethylhydroxylammonium cation and the chloride anion create a stable, high-lattice-energy crystal structure. For dissolution to occur, the solvent molecules must overcome this lattice energy through favorable interactions, primarily solvation of the individual ions.
The key molecular features influencing its solubility are:
-
Ionic Nature : The presence of a formal positive charge on the nitrogen atom and the counter chloride ion makes it inherently polar.
-
Hydrogen Bonding : The hydroxyl group (-OH) and the protonated amine (N-H+) are potent hydrogen bond donors. The oxygen and chloride ions can act as hydrogen bond acceptors.
-
Hydrocarbon Moieties : The two methyl groups provide a small degree of nonpolar character to the molecule.
These properties suggest that this compound will exhibit the highest solubility in polar, protic solvents that can effectively solvate both the cation and the anion through strong ion-dipole interactions and hydrogen bonding.
Solubility Profile: A Summary of Known Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The available information is largely qualitative and derived from supplier technical data sheets and safety documents. This data is summarized below.
| Solvent | Solvent Type | Reported Solubility | Rationale for Solubility |
| Water | Polar Protic | Soluble[1] | Excellent solubility due to high polarity and hydrogen bonding capacity, which effectively solvates the ions. |
| Methanol | Polar Protic | Soluble[1][2] | High polarity and hydrogen bonding ability allow for effective solvation of the ionic compound. |
| Ethanol | Polar Protic | Soluble[1] | Similar to methanol, ethanol is a polar protic solvent capable of solvating the salt, though perhaps to a lesser extent due to its increased hydrocarbon character. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | High dielectric constant and polar nature allow it to dissolve ionic compounds, although it is a weaker hydrogen bond donor. |
| Chloroform (hot) | Weakly Polar | Soluble | Increased thermal energy in hot chloroform likely helps overcome the crystal lattice energy, and it can act as a weak hydrogen bond donor. |
| Isopropanol | Polar Protic | Sparingly Soluble | The bulkier isopropyl group reduces the solvent's polarity and ability to efficiently pack around and solvate the ions compared to methanol or ethanol. |
| Acetonitrile | Polar Aprotic | Somewhat Soluble | Acetonitrile is polar but lacks hydrogen bond donating ability, limiting its capacity to solvate the chloride anion effectively. |
| Acetone | Polar Aprotic | Almost Insoluble | While polar, acetone is a poor hydrogen bond donor and cannot effectively solvate the chloride anion. |
| Ethyl Acetate | Weakly Polar | Almost Insoluble | Low polarity and lack of hydrogen bonding make it a poor solvent for ionic salts. |
Visualizing the Factors of Solubility
The dissolution process is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. The following diagram illustrates the key factors influencing the solubility of this compound.
Sources
N,N-Dimethylhydroxylamine hydrochloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylhydroxylamine Hydrochloride for Research and Development Professionals
Introduction
This compound is a chemical reagent utilized in various synthetic applications, including as a polymer-chain terminator.[1][2] Its utility in research and drug development necessitates a profound understanding of its properties to ensure safe handling and experimental integrity. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling procedures for this compound (CAS: 16645-06-0).
A notable point of potential confusion exists between this compound and its isomer, N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5). While they share a molecular formula and weight, their structural differences can lead to distinct reactivity and toxicological profiles. This document focuses specifically on the N,N- isomer. However, given the greater availability of safety data for the N,O- isomer, which shares similar irritant properties, some procedural recommendations are based on established best practices for this class of compounds.
This guide moves beyond a simple checklist, delving into the causality behind safety measures to foster a culture of intrinsic laboratory safety.
Section 1: Compound Identification and Hazard Classification
A precise understanding of a chemical's identity and its official hazard classification is the foundation of a safe laboratory practice. This information dictates storage, handling, and emergency response procedures.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Hydroxy-N,N-dimethylamine hydrochloride, Dimethylhydroxylamine HCl[3] |
| CAS Number | 16645-06-0[1][3] |
| Molecular Formula | C₂H₈ClNO[3][4] |
| Molecular Weight | 97.54 g/mol [1][3][4] |
| Appearance | Light yellow hygroscopic crystals[3] |
GHS Hazard Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for understanding its primary risks.
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning [2] |
| Hazard Statements | H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364[3] |
Section 2: The Rationale Behind the Hazards
Understanding why a substance is hazardous is crucial for developing an intuitive sense of safety. The risks associated with this compound are directly linked to its chemical structure and properties.
-
Corrosivity and Irritation (H315, H319): As a hydrochloride salt, the compound can exhibit acidic properties, particularly in the presence of moisture. This acidity is a primary cause of its irritant nature to skin and eyes. Contact allows for localized chemical reactions with biological tissues, leading to inflammation, redness, and pain. Prolonged contact can cause more severe damage.
-
Hygroscopicity: The polar nature of the molecule and its ionic salt form make it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6] This has two major implications for laboratory work:
-
Safety: Absorbed water can increase the compound's corrosivity and may lead to unforeseen reactions or degradation.
-
Experimental Integrity: The absorption of water will change the mass of the reagent, leading to significant errors in weighing and stoichiometry calculations. This directly impacts experimental reproducibility and the validity of results.
-
-
Chemical Incompatibilities:
-
Strong Oxidizing Agents: The hydroxylamine moiety is susceptible to oxidation. Mixing with strong oxidizers can lead to vigorous and potentially exothermic reactions, posing a fire or explosion risk.[5][7][8]
-
Strong Bases: As a hydrochloride salt, it will react with strong bases in an acid-base neutralization.[5] This reaction liberates the free N,N-Dimethylhydroxylamine, which may have different stability and hazard properties, and generates heat.
-
Section 3: Core Handling and Storage Protocols
A self-validating safety workflow ensures that checks and precautions are integrated into the standard operating procedure, minimizing the potential for human error. The following workflow is designed to be a logical progression from preparation to storage.
Figure 1: A four-phase workflow for the safe handling of this compound.
Protocol 3.1: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, consult the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][9]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.[5][7][10][11]
-
Respiratory Protection: Under normal conditions with proper use of a fume hood, respiratory protection is not required.[5] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 particulate respirator should be used.[7][10][12]
-
-
Aliquoting and Handling:
-
Conduct all manipulations of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.[4][10][11][13]
-
When opening the container, do so slowly to prevent any pressure differences from causing the powder to become airborne.
-
Use a spatula to carefully transfer the solid. Avoid pouring the dry powder, as this generates dust.
-
For weighing, tare a sealed container (like a vial with a cap), add the compound, and re-seal before removing from the balance. This prevents contamination of the balance and moisture absorption.
-
-
Storage and Post-Handling:
-
After use, securely seal the container, preferably purging with an inert gas like argon or nitrogen to displace moist air.[6][14][15]
-
Store the container in a cool, dry, and well-ventilated place away from incompatible materials.[4][5][11][16] The storage area should be clearly marked.
-
Wipe down the spatula, balance, and fume hood surface with a damp cloth to decontaminate them.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate chemical waste stream.[10]
-
Wash hands thoroughly with soap and water after the procedure is complete.[5][7][11][16][17]
-
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.
Figure 2: Decision-making workflow for emergency incidents involving this compound.
Protocol 4.1: Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[5][6][11][14] Seek immediate medical attention.[4][6][14][17]
-
Skin Contact: Take off immediately all contaminated clothing.[6][14] Wash the affected area with plenty of soap and water.[5][11][13][17] If skin irritation occurs, seek medical advice.[5][17]
-
Inhalation: Move the affected person into fresh air and keep them at rest in a position comfortable for breathing.[6][13][14] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][11][13][17]
-
Ingestion: Do NOT induce vomiting.[11][13][17] Rinse the mouth with water.[4][10][11] Never give anything by mouth to an unconscious person.[4][10][11] Seek immediate medical attention.[4][6][14][17]
Protocol 4.2: Accidental Spills
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert, dry absorbent material (such as vermiculite, sand, or earth).
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4][7][10][13][15][16] Avoid actions that generate dust.[4][5][6][10][16]
-
Decontaminate the area with a damp cloth.
-
-
Major Spill:
Protocol 4.3: Fire Response
-
The material is combustible but not highly flammable.[6][14]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][5][7][10][11][13]
-
Firefighter Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5][6][7][11][13] During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas will be generated.[4][5][6][7][14]
Section 5: Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle, essential for environmental protection and regulatory compliance.
-
Chemical Waste: All surplus this compound and material collected from spills must be disposed of as hazardous chemical waste.[10] Place it in a clearly labeled, sealed container.
-
Contaminated Materials: Used PPE (gloves, etc.), weigh boats, and cleaning materials that are contaminated with the chemical must also be disposed of as hazardous waste.[10] Do not mix with general laboratory trash.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal.[15][16] Consult with your institution's EH&S department for specific procedures, as they may involve contracting a licensed professional waste disposal service.[10][15] Do not empty into drains.[4][5][6][9][10]
Conclusion
The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its hazards and the implementation of robust, logical safety protocols. By treating safety not as a list of rules but as an integral part of the scientific workflow—from preparation and handling to emergency response and disposal—researchers can mitigate risks to themselves, their colleagues, and their experiments. Adherence to the principles and protocols outlined in this guide will empower scientists to handle this valuable reagent with the confidence and competence required for innovative and safe research.
References
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Capot Chemical. (2021, July 16). MSDS of N,O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, November 25). N,O-Dimethylhydroxylamine. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C2H7NO.ClH | CID 27969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. capotchem.com [capotchem.com]
- 11. echemi.com [echemi.com]
- 12. N,O-Dimethylhydroxylamine 98 6638-79-5 [sigmaaldrich.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. N,O-Dimethylhydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. dcfinechemicals.com [dcfinechemicals.com]
commercial availability and purity of N,N-Dimethylhydroxylamine hydrochloride
An In-Depth Technical Guide to the Commercial Availability and Purity of N,N-Dimethylhydroxylamine Hydrochloride
Introduction: Defining the Reagent and Clarifying Isomeric Identity
This compound (CAS RN: 16645-06-0) is a specialized chemical reagent belonging to the substituted hydroxylamine family.[1][2] Structurally, it features two methyl groups attached to the nitrogen atom of the hydroxylamine core. While commercially available, it is crucial for researchers and drug development professionals to distinguish it from its more commonly utilized isomer, N,O-Dimethylhydroxylamine hydrochloride (CAS RN: 6638-79-5).
The N,O-isomer is the well-known precursor for the formation of Weinreb amides, which are pivotal intermediates in organic synthesis for producing ketones from carboxylic acid derivatives.[3][4][5][6][7] In contrast, this compound finds its primary application as a polymer-chain terminator, where its distinct reactivity is leveraged to control polymerization processes.[1][8] This guide will focus exclusively on the N,N-isomer, providing a detailed overview of its commercial availability, purity standards, and the analytical methodologies required for its quality control.
Part 1: Commercial Availability and Sourcing
This compound is readily accessible through major global chemical suppliers, typically offered in high purity grades suitable for research and development purposes. Sourcing decisions should be based on the required quantity, specified purity, and the supplier's ability to provide a comprehensive Certificate of Analysis (CoA).
Table 1: Prominent Commercial Suppliers and Typical Specifications
| Supplier | Product Name | CAS Number | Stated Purity / Assay | Molecular Formula |
| Sigma-Aldrich | This compound | 16645-06-0 | 99% | (CH₃)₂NOH·HCl[2] |
| Santa Cruz Biotechnology | This compound | 16645-06-0 | Not specified; for research use | C₂H₇NO·HCl[1] |
Note: Researchers should always request a lot-specific CoA for detailed purity information.
The compound is typically supplied as a white to off-white solid or crystalline powder with a melting point in the range of 107-109 °C.[2] This physical characteristic serves as an initial, albeit basic, indicator of identity and purity.
Part 2: Purity Specifications and Potential Impurity Profile
For its designated applications, particularly in controlled polymerization, the purity of this compound is paramount. The presence of impurities can introduce variability, affect reaction kinetics, and compromise the integrity of the final product.
Common Purity Levels: The standard commercial grade for this reagent is typically ≥99%.[2] This level of purity is generally sufficient for most research applications. For more sensitive processes, further purification or sourcing from a supplier with more stringent quality control may be necessary.
Potential Impurities: The impurity profile is largely dictated by the synthetic route used for its manufacture. A common synthesis involves the controlled methylation of hydroxylamine. Potential impurities may therefore include:
-
Unreacted Starting Materials: Residual hydroxylamine or its salts.
-
Partially Methylated Intermediates: N-Methylhydroxylamine.
-
Over-Methylation Products: Trimethylammonium salts.
-
Inorganic Salts: Residual salts from pH adjustments or workup steps.
-
Residual Solvents: Solvents used during the reaction or purification process.
The causality behind demanding high purity is clear: reactive impurities like N-Methylhydroxylamine possess a different reactivity profile and can be incorporated into a polymer chain in an unintended manner, disrupting the controlled termination process.
Part 3: Quality Control and Purity Verification Workflow
A robust quality control (QC) system for an incoming reagent like this compound is a self-validating process. It relies on a combination of orthogonal analytical methods to confirm identity, quantify purity, and identify potential impurities.
Diagram: Quality Control Workflow
Caption: A typical quality control workflow for verifying the identity and purity of incoming this compound.
Experimental Protocols for Purity Verification
The following protocols describe key analytical methods for a comprehensive assessment of the reagent's quality.
1. Melting Point Determination
-
Principle: This method provides a quick assessment of purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities tend to depress and broaden the melting range.
-
Methodology:
-
Place a small, dry sample of the crystalline powder into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus at a ramp rate of approximately 10-15 °C/minute for an initial rapid scan.
-
Observe the approximate melting temperature. Allow the apparatus to cool.
-
Perform a second, more precise measurement. Heat rapidly to within 15 °C of the approximate melting point, then reduce the ramp rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).
-
-
Self-Validation: The resulting range should be narrow (≤ 2 °C) and fall within the literature value (e.g., 107-109 °C[2]). A broad or depressed range indicates the presence of impurities.
2. Assay by Acid-Base Titration
-
Principle: As a hydrochloride salt, the compound can be accurately quantified by titrating it with a standardized strong base. This provides a direct measure of the molar content of the active substance.
-
Methodology:
-
Accurately weigh approximately 150-200 mg of this compound into a 125 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water. Add 2-3 drops of a suitable indicator (e.g., phenolphthalein or use a calibrated pH meter).
-
Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH) until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the equivalence point on a pH titration curve).
-
Record the volume of NaOH titrant used.
-
Calculate the percent assay using the formula: % Assay = (V * M * MW) / (W * 10) Where:
-
V = Volume of NaOH in mL
-
M = Molarity of standardized NaOH
-
MW = Molecular Weight of the compound (97.54 g/mol [2])
-
W = Weight of the sample in grams
-
-
-
Trustworthiness: The protocol's trustworthiness is ensured by using a pre-standardized titrant and performing the titration in triplicate to ensure precision. The result should align closely with the purity stated by the supplier (e.g., ≥99%).
Part 4: Application-Specific Implications of Purity
The primary role of this compound as a polymer-chain terminator means that its purity directly influences the predictability and control of a polymerization reaction. The hydroxyl group (-OH) is the reactive moiety that terminates the growing polymer chain.
Causality in Polymerization:
-
High Purity: Ensures that the concentration of the terminating agent is precisely known. This allows for accurate stoichiometric calculations to control the average molecular weight of the resulting polymer.
-
Presence of Impurities: If impurities with different numbers of reactive sites are present (e.g., hydroxylamine with two N-H protons and one O-H), they can interfere with the termination process, leading to a polymer with a broader molecular weight distribution (polydispersity) and unpredictable properties.
Diagram: Logical Impact of Purity on Polymer Synthesis
Caption: The logical relationship between the purity of the chain terminator and the final polymer characteristics.
Conclusion
This compound is a commercially available reagent with a specific, yet critical, role in chemical synthesis, particularly in polymer chemistry. For researchers and drug development professionals, understanding its commercial landscape is only the first step. A critical appreciation for its isomeric identity, coupled with a robust, multi-faceted analytical approach to purity verification, is essential to ensure the reliability and reproducibility of the processes in which it is employed. The implementation of the quality control workflows and protocols described herein provides a framework for achieving that standard of scientific integrity.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Development. Retrieved from [Link]
-
Cenmed. N O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE 98% (C005B-055905). Retrieved from [Link]
-
Wikipedia. N,O-Dimethylhydroxylamine. Retrieved from [Link]
- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
PubChem. This compound | C2H7NO.ClH | CID 27969. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N,N-Dimethylhydroxylamine 99 16645-06-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | TCI AMERICA [tcichemicals.com]
- 5. N,O-二甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cenmed.com [cenmed.com]
- 7. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 8. N,N-Dimethylhydroxylamine 99 16645-06-0 [sigmaaldrich.com]
The Versatile Nucleophile: A Technical Guide to N,N-Dimethylhydroxylamine Hydrochloride in Modern Organic Synthesis
Abstract
N,N-Dimethylhydroxylamine hydrochloride, a stable and accessible reagent, has carved a significant niche in the synthetic organic chemist's toolbox. While renowned for its pivotal role in the venerable Weinreb ketone synthesis, its utility extends far beyond this singular application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore its utility in the synthesis of Weinreb amides, oximes, and hydroxamic acids. Furthermore, this guide will shed light on its emerging roles as a mild reducing agent and a controller in radical polymerization reactions, offering a multifaceted perspective on this versatile reagent.
Introduction: Unveiling the Reactivity of this compound
This compound ((CH₃)₂NOH·HCl) is a white to off-white crystalline powder soluble in water and various organic solvents like methanol and ethanol.[1] Its structure, featuring a hydroxyl group attached to a dimethylated nitrogen atom, bestows upon it a unique blend of nucleophilicity and steric hindrance. The hydrochloride salt form enhances its stability and ease of handling, though it necessitates the use of a base in most reactions to liberate the free hydroxylamine.[2]
The core of its reactivity lies in the nucleophilic nature of the nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers. The presence of the two methyl groups provides steric bulk, which can be strategically exploited to control the outcome of reactions, most notably in preventing the over-addition of organometallic reagents to carboxylic acid derivatives.
The Cornerstone Application: Weinreb Amide Synthesis for Controlled Carbonyl Compound Preparation
The most prominent application of this compound is in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3][4] This methodology has become a cornerstone of modern organic synthesis due to its remarkable ability to facilitate the clean and high-yielding preparation of ketones and aldehydes from carboxylic acids, a transformation often plagued by over-addition side reactions.[4]
The Mechanistic Advantage: Chelation-Controlled Reactivity
The success of the Weinreb ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent (e.g., Grignard or organolithium reagent) on the Weinreb amide. The N-methoxy group plays a crucial role in stabilizing this intermediate through chelation with the metal cation (e.g., Mg²⁺ or Li⁺). This five-membered chelate ring is remarkably stable at low temperatures, preventing the collapse of the intermediate and the subsequent addition of a second equivalent of the organometallic reagent.[5] Upon acidic workup, the stable intermediate hydrolyzes to afford the desired ketone in high yield.
Caption: Mechanism of Weinreb Ketone Synthesis.
Experimental Protocols for Weinreb Amide Formation
The preparation of Weinreb amides from carboxylic acids can be achieved through various coupling methods. The choice of coupling agent often depends on the substrate's functional group tolerance and the desired reaction conditions.
Table 1: Common Coupling Reagents for Weinreb Amide Synthesis
| Coupling Reagent | Typical Conditions | Advantages |
| Carbonyldiimidazole (CDI) | DCM or THF, room temperature | Mild conditions, avoids formation of acid chloride. |
| Dicyclohexylcarbodiimide (DCC) | DCM, room temperature | Effective for many carboxylic acids.[6] |
| Trimethylaluminum (AlMe₃) | DCM, 0 °C to room temperature | Can be used directly with esters. |
| Acid Chlorides | Chloroform, Pyridine, 0 °C to rt | High reactivity, suitable for less reactive acids.[7] |
Protocol 2.2.1: Weinreb Amide Synthesis using Carbonyldiimidazole (CDI)
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until CO₂ evolution ceases.
-
In a separate flask, suspend this compound (1.1 equiv) in DCM and add a suitable base (e.g., triethylamine or N-methylmorpholine, 1.1 equiv) to neutralize the salt.
-
Add the neutralized N,N-Dimethylhydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.
Synthesis of Oximes and Oxime Ethers: Versatile Intermediates
This compound serves as a precursor for the synthesis of oximes and, more specifically, O-alkyl oxime ethers. These functional groups are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][4]
Formation of O-Alkyl Oxime Ethers
The synthesis of O-alkyl oxime ethers typically involves the reaction of an aldehyde or ketone with an O-alkylhydroxylamine. This compound can be a starting point for the in-situ generation of O-methylhydroxylamine.
Protocol 3.1.1: One-Pot Synthesis of O-Methyl Oxime Ethers [8]
-
In a round-bottom flask, combine the aldehyde or ketone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and a base such as anhydrous potassium carbonate (2.0 equiv) in a suitable solvent like tetrahydrofuran (THF).
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equiv), to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent (e.g., chloroform or ether) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude oxime ether.
-
Purify the product by vacuum distillation or column chromatography.
Caption: One-pot synthesis of O-methyl oxime ethers.
Preparation of Hydroxamic Acids: Key Chelating Agents
Hydroxamic acids (R-CO-NH-OH) are a class of organic compounds with significant biological activities, largely attributed to their ability to chelate metal ions. They are found in a variety of natural products and are utilized as inhibitors for enzymes such as histone deacetylases (HDACs). This compound can be employed in the synthesis of N-methyl hydroxamic acids.
General Synthetic Strategy
The synthesis of hydroxamic acids from carboxylic acids using hydroxylamine derivatives is a common and effective method. Similar to Weinreb amide synthesis, the carboxylic acid must first be activated.
Protocol 4.1.1: Synthesis of N-Methyl Hydroxamic Acids
-
Activate the carboxylic acid (1.0 equiv) using a suitable coupling agent such as CDI or by converting it to its acid chloride.
-
In a separate vessel, neutralize this compound (1.1 equiv) with a base (e.g., triethylamine, 1.1 equiv) in an anhydrous solvent like DCM or THF.
-
Add the neutralized N,N-Dimethylhydroxylamine solution to the activated carboxylic acid.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup by adding water or dilute acid to quench the reaction.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting N-methyl hydroxamic acid by recrystallization or column chromatography.
Emerging Applications: Beyond Classical Synthesis
The utility of N,N-Dimethylhydroxylamine extends beyond its role as a nucleophile in amide and oxime formation. Its unique electronic properties also allow it to function as a mild reducing agent and a controller in radical reactions.
Mild Reducing Agent for Functional Group Transformations
N,N-Dimethylhydroxylamine has been reported to act as a mild reducing agent, capable of converting nitro compounds to the corresponding amines.[1] While not as universally applied as other reducing agents, it offers an alternative under specific conditions, particularly when milder, more selective reduction is required. Detailed protocols for this application are less common in the literature and often require case-by-case optimization.
Role in Polymer Chemistry: A Radical Scavenger and Chain Terminator
In the realm of polymer chemistry, N,N-Dimethylhydroxylamine and its derivatives have been investigated for their role in controlling radical polymerization. They can act as radical scavengers, effectively terminating growing polymer chains.[6][9] This property is crucial for regulating the molecular weight and properties of the final polymer. The mechanism involves the reaction of the hydroxylamine with the propagating polymer radical, leading to the formation of a stable nitroxide radical that is less likely to initiate new polymer chains.[6] This function is analogous to the role of nitroxides in Nitroxide-Mediated Polymerization (NMP), a type of controlled radical polymerization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. sussex.figshare.com [sussex.figshare.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
The Strategic Role of Dimethylhydroxylamine Isomers in Modern Pharmaceutical Synthesis: A Technical Guide
Introduction: Navigating the Nuances of N,N- and N,O-Dimethylhydroxylamine Hydrochloride
In the intricate landscape of pharmaceutical synthesis, the precise construction of molecular architecture is paramount. Among the vast arsenal of reagents available to the medicinal chemist, dimethylhydroxylamine hydrochloride stands out as a versatile and powerful tool. However, a critical point of clarification is often overlooked: this name can refer to two distinct isomers, N,N-Dimethylhydroxylamine hydrochloride and N,O-Dimethylhydroxylamine hydrochloride . While structurally similar, their reactivity and, consequently, their applications in drug development are markedly different. This guide will dissect the unique contributions of each isomer, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective roles as precursors in pharmaceutical synthesis. The primary focus will be on the N,O-isomer due to its extensive and impactful use in the renowned Weinreb ketone synthesis, a cornerstone of modern organic chemistry.[1][2][3] We will also explore the applications of the N,N-isomer, particularly in the formation of nitrones for the synthesis of nitrogen-containing heterocycles.
Isomer Differentiation and Physicochemical Properties
The seemingly subtle difference in the placement of a methyl group—on the nitrogen versus the oxygen atom—profoundly influences the electronic and steric properties of these molecules, dictating their synthetic utility.
| Property | This compound | N,O-Dimethylhydroxylamine Hydrochloride |
| CAS Number | 16645-06-0[4] | 6638-79-5[5] |
| Molecular Formula | C₂H₈ClNO[4] | C₂H₈ClNO[6][7] |
| Molecular Weight | 97.54 g/mol [4][8] | 97.54 g/mol [6][7] |
| Appearance | Light yellow hygroscopic crystals[8] | White to off-white crystalline powder[6] |
| Melting Point | 107-109 °C | 112-115 °C[9] |
| Solubility | Data not readily available | Soluble in water, methanol, and ethanol[6][10][11] |
| Primary Application | Nitrone synthesis, polymer-chain termination[4] | Weinreb amide synthesis for ketones and aldehydes[1][2][9] |
N,O-Dimethylhydroxylamine Hydrochloride: The Architect of Controlled Carbonyl Synthesis
The lion's share of pharmaceutical applications involving a dimethylhydroxylamine precursor centers on the N,O-isomer, specifically in the context of the Weinreb-Nahm ketone synthesis .[1][12] This powerful reaction allows for the conversion of carboxylic acids and their derivatives into ketones or aldehydes with exceptional control, avoiding a common pitfall in organic synthesis: over-addition by organometallic reagents.[1][12]
The Weinreb-Nahm Synthesis: Mechanism and Significance
The utility of N,O-dimethylhydroxylamine hydrochloride lies in its ability to form a specific type of amide, the N-methoxy-N-methylamide, commonly known as the Weinreb amide .[1][2][9] The reaction of a Weinreb amide with a Grignard or organolithium reagent proceeds through a stable, chelated tetrahedral intermediate.[12] This intermediate is remarkably resistant to collapse and subsequent over-addition, which would otherwise lead to the formation of undesired tertiary alcohols.[12] Upon acidic workup, this stable intermediate cleanly hydrolyzes to afford the desired ketone in high yield. Alternatively, reduction of the Weinreb amide with a mild hydride reducing agent like diisobutylaluminium hydride (DIBAL-H) furnishes an aldehyde.[12]
Caption: The Weinreb-Nahm synthesis workflow.
Applications in the Synthesis of Complex Pharmaceuticals
The reliability and versatility of the Weinreb ketone synthesis have made it an indispensable tool in the total synthesis of numerous complex natural products with significant therapeutic potential.
-
Antitumor Agents: The total synthesis of Amphidinolide J , a potent marine-derived macrolide with antitumor properties, utilized a key step involving the addition of an alkynyllithium reagent to a Weinreb amide to construct a crucial carbon-carbon bond.[13][14][15] Similarly, the synthesis of other cytotoxic macrolides like Amphidinolides G and H has been approached using strategies that rely on Weinreb amides for the coupling of complex fragments.[16]
-
Antifungal Agents: The antifungal antibiotics Macrosphelides A and B and Spirofungins A and B have been successfully synthesized using the Weinreb ketone synthesis to create key ketone intermediates.[1][17]
-
Antibiotics: A notable application of N,O-dimethylhydroxylamine hydrochloride is in the synthesis of Sarecycline , a tetracycline-class antibiotic used to treat acne.[7] The synthesis involves the reductive amination of 7-formylsancycline with N,O-dimethylhydroxylamine.[10]
-
Sphingolipids: The synthesis of sphinganines, important components of cell membranes, can be achieved from a serine-derived Weinreb amide, highlighting its utility in synthesizing complex biomolecules.[18]
Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid
The following is a generalized, field-proven protocol for the synthesis of a Weinreb amide from a carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as an activating agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution or suspension of the carboxylic acid in anhydrous DCM, add CDI in one portion at room temperature.
-
Stir the mixture until the evolution of CO₂ ceases and the reaction becomes homogeneous, indicating the formation of the acylimidazolide intermediate.
-
Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture.
-
Stir at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography if necessary.
Caption: Synthesis of heterocycles via nitrone formation.
While specific, named pharmaceuticals synthesized directly from N,N-dimethylhydroxylamine-derived nitrones are not as prominently documented in readily available literature, the synthetic strategy itself is of significant interest to medicinal chemists. The ability to construct complex, stereochemically rich heterocyclic systems is a fundamental aspect of drug discovery, particularly in the fields of antiviral and anticancer research.
Other Applications
Beyond nitrone formation, this compound has been reported as a polymer-chain terminator , an application more relevant to materials science than to pharmaceutical synthesis. [4]It has also been used in the synthesis of specific organoboron compounds, demonstrating its utility in more specialized areas of organic chemistry.
Conclusion: Selecting the Right Isomer for the Synthetic Task
This technical guide has illuminated the distinct and crucial roles of N,N- and N,O-dimethylhydroxylamine hydrochloride in pharmaceutical synthesis. The N,O-isomer is an indispensable reagent for the controlled and high-yield synthesis of ketones and aldehydes via the Weinreb-Nahm reaction, a method that has proven its worth in the total synthesis of numerous complex and therapeutically relevant molecules. [1][2][12]Its ability to prevent over-addition makes it a superior choice for sensitive and multi-step syntheses.
The N,N-isomer, while less frequently cited in the context of specific drug syntheses, provides a valuable route to nitrones, which are versatile intermediates for constructing the nitrogen-containing heterocyclic cores of many potential drug candidates.
For the practicing pharmaceutical chemist, a clear understanding of the reactivity and applications of each isomer is essential for strategic and efficient synthetic planning. The choice between these two powerful precursors is not arbitrary but a deliberate decision based on the desired molecular transformation. As the demand for more complex and innovative therapeutics continues to grow, the strategic application of reagents like N,O- and this compound will undoubtedly remain a key factor in the successful development of new medicines.
References
-
Barbazanges, M., Meyer, C., & Cossy, J. (2008). Total synthesis of amphidinolide J. Organic Letters, 10(20), 4489-4492. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Barbazanges, M., Meyer, C., & Cossy, J. (2008). Total Synthesis of Amphidinolide J. Organic Letters, 10(20), 4489-4492. [Link]
- BenchChem. (2025). N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Pharmaceutical Synthesis. BenchChem Technical Documents.
- Cossy, J., BouzBouz, S., & Pradaux, F. (2008). Total Synthesis of Amphidinolide J. American Chemical Society.
-
ChemBK. (2025). N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
- Miyashita, O., et al. (2005). Asymmetric Total Synthesis of (−)-Spirofungin A and (+)-Spirofungin B.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Mitsui Petrochemical Industries, Ltd. (1996). U.S. Patent No. 5,510,511. U.S.
- CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.).
- JPH083126A - Method for producing N, O-dimethylhydroxylamine. (n.d.).
- CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride. (n.d.).
- CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.).
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Development.
- Le, T. V., et al. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PMC.
- Fürstner, A., et al. (2007). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. PMC - NIH.
- Goel, O. P., et al. (2009). Synthesis of N, O-dimethylhydroxylamine hydrochloride.
-
Valeshvar Biotech. (n.d.). N, O-Dimethyl hydroxylamine Hydrochloride - 6638-79-5 - Manufacturer India. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- DeMong, D. E., & Williams, R. M. (2001). Straightforward synthesis of sphinganines via a serine-derived Weinreb amide. PubMed.
- Kim, S. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PMC - NIH.
- Mahdi, M. F., et al. (2021).
- Organic Syntheses Procedure. (n.d.). 10.
- van der Pijl, F., et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.
- Li, L. P. (2005). Studies On The Synthesis Of Nitrogen Containing Heterocycles. Globe Thesis.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Fisher Scientific. (n.d.). N,O-Dimethylhydroxylamine hydrochloride, 98%.
- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
- BenchChem. (2026). Intermediates for Cardiovascular Drugs: Key Compounds & Market Demand.
- Chemistry LibreTexts. (2022). Cardiovascular Drugs.
-
PubChem. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]
- 6. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 7. N, O-Dimethyl hydroxylamine Hydrochloride - 6638-79-5 - Manufacturer India [valeshvarbiotech.com]
- 8. This compound | C2H7NO.ClH | CID 27969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 10. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. N,O-Dimethylhydroxylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Total synthesis of amphidinolide J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Straightforward synthesis of sphinganines via a serine-derived Weinreb amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Weinreb Amides Using N,N-Dimethylhydroxylamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Utility of the Weinreb Amide
First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, has become an indispensable tool in modern organic synthesis.[1][2] Its remarkable stability and predictable reactivity have established it as a superior precursor for the synthesis of ketones and aldehydes.[3][4] Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, Weinreb amides effectively prevent the common problem of over-addition by organometallic reagents.[1][4][5] This unique characteristic stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which resists further reaction until an acidic workup.[1][3][6] This application note provides a comprehensive guide to the synthesis of Weinreb amides from carboxylic acids, utilizing the readily available and easy-to-handle N,N-Dimethylhydroxylamine hydrochloride.
Chemical Principles and Mechanism
The conversion of a carboxylic acid to a Weinreb amide is a two-step process in principle: activation of the carboxylic acid, followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine. The hydrochloride salt of the amine is typically used for its stability and ease of handling, requiring the addition of a base to liberate the free amine in situ.[1][4]
A variety of coupling reagents can be employed to activate the carboxylic acid, including carbodiimides like DCC or EDCI, triazine derivatives such as DMT-MM, and phosphonium salts like BOP reagent.[7][8][9] The choice of activating agent often depends on the substrate's functional group tolerance, desired reaction conditions, and cost-effectiveness.
The key to the Weinreb amide's utility lies in the subsequent reaction with an organometallic reagent (e.g., Grignard or organolithium). The N-methoxy group plays a crucial role in stabilizing the tetrahedral intermediate through chelation with the metal cation.[1][3] This stable intermediate prevents the collapse of the carbonyl and a second nucleophilic addition, which would otherwise lead to the formation of a tertiary alcohol.[1][5] Upon acidic workup, the intermediate hydrolyzes to afford the desired ketone in high yield. Similarly, reduction with mild hydride reagents like lithium aluminum hydride (LiAlH₄) furnishes the corresponding aldehyde.[1]
Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes a general and widely applicable method for the synthesis of Weinreb amides from carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions and improve yield) (0.5-1.2 equiv)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and HOBt (if used, 1.0 equiv).
-
Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction exotherm and minimizing side reactions.
-
Base Addition: Slowly add the base (e.g., DIPEA, 2.5 equiv) to the stirred solution. The base neutralizes the hydrochloride salt and facilitates the coupling reaction.
-
Coupling Agent Addition: Add the coupling agent (e.g., EDCI, 1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Workup - Aqueous Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.[10] The acidic wash removes excess base and the EDCI-urea byproduct, while the basic wash removes unreacted carboxylic acid and HOBt. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Weinreb amide.
Visualization of the Workflow
Below is a diagram illustrating the general workflow for the synthesis and subsequent reaction of a Weinreb amide.
Caption: General workflow for Weinreb amide synthesis and subsequent conversion to ketones or aldehydes.
Quantitative Data and Reaction Parameters
The choice of coupling agent can significantly impact the reaction efficiency and conditions. The following table summarizes common activating agents for the conversion of carboxylic acids to Weinreb amides.
| Coupling Agent System | Typical Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| EDCI / HOBt | DCM, DMF | 0 to RT | Good yields, water-soluble byproduct | Cost, potential for racemization |
| DCC / HOBt | DCM, THF | 0 to RT | Inexpensive, effective | Dicyclohexylurea (DCU) byproduct is poorly soluble |
| POCl₃ / DIPEA | DCM | 0 to RT | Efficient for sterically hindered acids[11][12] | POCl₃ is corrosive and moisture-sensitive |
| CDI | THF, DCM | 0 to RT | Mild conditions, gaseous byproduct (CO₂)[7] | Can be slower than other methods |
| T3P® | Ethyl Acetate, THF | RT | Broad functional group tolerance, easy workup | Reagent cost |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Insight: Incomplete activation of the carboxylic acid or decomposition of the activating agent. Ensure all reagents are of high quality and solvents are anhydrous. The use of HOBt is highly recommended to improve coupling efficiency.
-
Troubleshooting: Increase the equivalents of the coupling agent and base. Monitor the reaction closely by TLC to ensure complete consumption of the starting material.
-
-
Difficult Workup/Emulsion Formation:
-
Insight: The presence of polar byproducts, such as the urea from EDCI or DCC, can lead to emulsion formation during aqueous extraction.
-
Troubleshooting: Add brine to the aqueous layer to increase its ionic strength and help break the emulsion.[10] Filtering the reaction mixture through a pad of Celite® before workup can remove insoluble byproducts like DCU.
-
-
Side Reactions:
-
Insight: For sensitive substrates, particularly N-protected amino acids, racemization can be a concern.
-
Troubleshooting: Performing the reaction at 0 °C and using an additive like HOBt can suppress racemization. For particularly sensitive substrates, consider milder coupling agents.
-
Applications in Research and Drug Development
The reliability of the Weinreb amide synthesis has made it a cornerstone in the synthesis of complex molecules and natural products.[1] Its ability to tolerate a wide range of functional groups makes it suitable for late-stage functionalization in drug discovery programs.[1] Furthermore, Weinreb amides serve as versatile intermediates for the synthesis of various heterocyclic compounds and are employed in large-scale industrial processes.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -... [Link]
-
TutorChase. How do you prepare a Weinreb amide? [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Informing Science Institute. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]
-
World Journal of Pharmaceutical Research. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
YouTube. What IS the Weinreb Amide? [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
ResearchGate. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
-
Weinreb Amides in Organic Synthesis ism2. [Link]
-
Semantic Scholar. Recent Developments in Weinreb Synthesis and Their Applications. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. [Link]
-
Reddit. Weinreb amide workup extraction issues. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Reddit. Question about working with Weinreb amide resin. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tutorchase.com [tutorchase.com]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. reddit.com [reddit.com]
- 11. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 12. wisdomlib.org [wisdomlib.org]
Application Notes: N,N-Dimethylhydroxylamine Hydrochloride for Controlled Ketone Synthesis
Introduction: Precision in Carbonyl Chemistry
In the landscape of modern organic synthesis, the ability to construct ketones with precision and high yield is paramount. Ketones are not only prevalent in a vast array of natural products and pharmaceuticals but also serve as versatile intermediates for further molecular elaboration. Traditional methods for ketone synthesis, such as the reaction of organometallic reagents with acid chlorides or esters, are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] The Weinreb-Nahm ketone synthesis, a landmark development in organic chemistry, offers a robust and elegant solution to this challenge.[1][3][4] At the heart of this methodology is the N-methoxy-N-methylamide, commonly known as the Weinreb amide, which is readily prepared from carboxylic acid derivatives and N,N-dimethylhydroxylamine hydrochloride (also known as N,O-dimethylhydroxylamine hydrochloride).[5]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of this compound as a key reagent for the controlled synthesis of ketones. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and offer insights into the broad scope and potential challenges of this indispensable synthetic tool.
The Cornerstone of Control: The Weinreb Amide
The remarkable success of the Weinreb-Nahm ketone synthesis hinges on the unique stability of the tetrahedral intermediate formed upon nucleophilic attack on the Weinreb amide.[1][4] When an organometallic reagent, such as a Grignard or organolithium reagent, adds to a Weinreb amide, the resulting intermediate is stabilized by chelation between the metal cation and the two oxygen atoms of the amide.[1][4] This stable five-membered ring prevents the collapse of the tetrahedral intermediate and subsequent elimination of the methoxide group, which would regenerate a reactive carbonyl species susceptible to a second nucleophilic attack.[1][4] The desired ketone is then liberated upon a simple aqueous workup.[4] This elegant mechanism ensures a clean and high-yielding conversion to the ketone, a significant advantage over conventional methods.[1]
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the two key stages of the Weinreb ketone synthesis: the formation of the Weinreb amide from a carboxylic acid and its subsequent conversion to a ketone.
Part 1: Synthesis of N-Methoxy-N-methylamides (Weinreb Amides) from Carboxylic Acids
A variety of coupling agents can be employed for the formation of Weinreb amides from carboxylic acids.[6][7] Peptide coupling reagents, in particular, offer mild and efficient conditions suitable for a wide range of substrates.[7] In this protocol, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that facilitates a clean reaction with straightforward workup.[8]
Workflow for Weinreb Amide Formation
Caption: Workflow for Weinreb Amide Synthesis.
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| Carboxylic Acid | 1.0 | >98% | Sigma-Aldrich |
| N,N-Dimethylhydroxylamine HCl | 1.1 - 1.5 | >98% | TCI Chemicals |
| EDC (EDAC) | 1.1 - 1.5 | >98% | Sigma-Aldrich |
| HOBt (1-Hydroxybenzotriazole) | 0.1 - 1.0 | >98% | Oakwood Chemical |
| Diisopropylethylamine (DIPEA) | 2.5 - 3.0 | >99% | Acros Organics |
| Dichloromethane (DCM), anhydrous | - | >99.8% | Fisher Scientific |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and HOBt (0.15 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add diisopropylethylamine (DIPEA) (2.5 equiv) dropwise while stirring.
-
Coupling Agent Addition: Add EDC hydrochloride (1.2 equiv) portion-wise to the stirring solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: The crude Weinreb amide can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.[9]
Part 2: Ketone Synthesis from Weinreb Amides using Grignard Reagents
This protocol details the conversion of the synthesized Weinreb amide into a ketone via reaction with a Grignard reagent. The procedure requires anhydrous conditions and careful temperature control.
Workflow for Ketone Formation
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 4. grokipedia.com [grokipedia.com]
- 5. nbinno.com [nbinno.com]
- 6. tutorchase.com [tutorchase.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
Application Note: N,N-Dimethylhydroxylamine Hydrochloride for the Protection of Carbonyl Functional Groups
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of sensitive functional groups is paramount to achieving desired molecular architectures. Carbonyl groups, ubiquitous in synthetic intermediates, often require temporary masking to prevent unwanted reactions with strong nucleophiles or reducing agents. This application note provides a comprehensive technical guide on the use of N,N-dimethylhydroxylamine hydrochloride as an efficient reagent for the protection of aldehydes and ketones. The transformation yields highly stable N,N-dimethylnitrone derivatives. We will explore the mechanistic underpinnings of this protection strategy, its inherent advantages, detailed experimental protocols for nitrone formation, and a critical discussion on the scope, stability, and current challenges associated with the deprotection of these robust intermediates.
Introduction: The Need for Robust Carbonyl Protection
The carbonyl group is one of the most versatile functional groups in organic chemistry, serving as a linchpin for countless carbon-carbon bond-forming reactions and functional group interconversions. However, its inherent electrophilicity makes it susceptible to attack by a wide array of reagents, including organometallics (Grignard, organolithium reagents) and hydrides (LiAlH₄, NaBH₄). Consequently, in syntheses where such reagents are employed to react with other parts of a molecule, the carbonyl group must be temporarily converted into a less reactive derivative.
While traditional protecting groups like acetals and ketals are widely used, they are typically labile under acidic conditions. N,N-Dimethylnitrones, formed by the condensation of aldehydes or ketones with N,N-dimethylhydroxylamine, offer a compelling alternative. These 1,3-dipolar species exhibit exceptional stability under neutral, basic, and even some reductive conditions, providing a robust shield for the carbonyl functionality.
The Chemistry of Protection: Nitrone Formation
The reaction of an aldehyde or ketone with this compound proceeds via a condensation mechanism to furnish the corresponding N,N-dimethylnitrone. The reaction is typically facilitated by a mild base to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as the nucleophile.
The mechanism involves the initial nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon. This is followed by proton transfer and subsequent dehydration to yield the stable nitrone product. The overall transformation is a reversible process, but can be driven to completion by removing water from the reaction medium.
Application Notes and Protocols: A Step-by-Step Guide to N-methoxy-N-methylamide (Weinreb Amide) Formation with N,N-Dimethylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis. Their remarkable stability and controlled reactivity with organometallic reagents and hydrides make them superior precursors for the synthesis of ketones and aldehydes, respectively.[1][2][3][4] This guide provides a detailed exploration of the formation of Weinreb amides starting from carboxylic acids using N,N-Dimethylhydroxylamine hydrochloride. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Significance of Weinreb Amides
The direct conversion of carboxylic acids or their derivatives (e.g., esters, acid chlorides) to ketones or aldehydes using potent nucleophiles like Grignard or organolithium reagents is often plagued by over-addition, leading to the formation of tertiary alcohols as byproducts.[5][6] The Weinreb amide, first reported by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue.[1][2][5]
The unique structural feature of the Weinreb amide is its ability to form a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[4][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[5][8][9] This key mechanistic feature prevents the undesired second addition of the nucleophile, thus affording the desired ketone in high yield upon hydrolysis.[4][6] Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) yields aldehydes.[3][5][8]
The versatility and reliability of the Weinreb amide methodology have cemented its place in the synthesis of complex molecules, including numerous natural products and pharmaceuticals.[5]
The Core Reaction: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine (or its hydrochloride salt) to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group.[11][12] This transforms the carboxylic acid into a more electrophilic species that readily reacts with the N,O-dimethylhydroxylamine.
There are numerous strategies for activating carboxylic acids, and the choice often depends on the substrate's functional group tolerance, cost, and scalability. Common methods include:
-
Conversion to Acyl Chlorides: A classic and effective method involves reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11] The resulting highly reactive acyl chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
-
Use of Coupling Reagents: A wide array of peptide coupling reagents can be employed for the direct conversion of carboxylic acids into Weinreb amides.[5][8] These reagents generate a highly active ester intermediate in situ.[11]
This guide will focus on a widely used and robust protocol involving a common peptide coupling agent.
Reaction Mechanism: A Tale of Activation and Chelation
The formation of a Weinreb amide from a carboxylic acid using a coupling agent and N,O-dimethylhydroxylamine hydrochloride proceeds through a well-understood pathway.
First, the carboxylic acid is activated by a coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium salt (e.g., PyBOP).[8][11][13] This forms a highly reactive intermediate, like an O-acylisourea, which is susceptible to nucleophilic attack.[11] The N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a base, then attacks this activated species to form the Weinreb amide.
The subsequent reaction of the Weinreb amide with an organometallic reagent (e.g., Grignard reagent) showcases its unique stability. The nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. The lone pair of electrons on the N-methoxy oxygen coordinates with the metal cation (e.g., Mg²⁺), forming a stable five-membered chelate. This chelated intermediate prevents the elimination of the methoxide group and subsequent over-addition.[5][9] An aqueous acidic workup then hydrolyzes this intermediate to furnish the desired ketone.[5][6]
Experimental Protocol: Synthesis of a Weinreb Amide
This protocol details a general and reliable method for the synthesis of a Weinreb amide from a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N,O-Dimethylhydroxylamine hydrochloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Molarity/Concentration | Notes |
| Carboxylic Acid | Substrate-dependent | - | Ensure it is dry and free of impurities. |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | - | Commercially available and should be stored in a desiccator.[14] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | - | Water-soluble carbodiimide; easier workup than DCC. |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 129.24 or 101.19 | - | An organic base to neutralize the hydrochloride salt and facilitate the reaction. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | Anhydrous | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | - | 1 M | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Saturated | For aqueous workup. |
| Brine (Saturated NaCl solution) | - | Saturated | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | For drying the organic layer. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent (e.g., DCM or THF).
-
Addition of Amine and Base: To the solution, add N,O-Dimethylhydroxylamine hydrochloride (1.1 - 1.5 eq) followed by the organic base (e.g., DIPEA or TEA, 2.0 - 3.0 eq).[11] Stir the mixture at room temperature for 10-15 minutes.
-
Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add the coupling agent (e.g., EDC, 1.1 - 1.5 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude Weinreb amide.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Diagram of the Experimental Workflow
Caption: A schematic overview of the key steps involved in the synthesis of Weinreb amides from carboxylic acids.
Causality and Field-Proven Insights
-
Choice of Base: The use of a non-nucleophilic organic base like DIPEA or TEA is crucial. It neutralizes the HCl salt of the hydroxylamine without competing as a nucleophile in the coupling reaction.
-
Equivalents of Reagents: Using a slight excess of the hydroxylamine and coupling agent can help drive the reaction to completion, especially if the carboxylic acid is sterically hindered or less reactive.
-
Temperature Control: Adding the coupling agent at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.
-
Solvent Choice: DCM and THF are excellent choices as they are relatively inert and can dissolve a wide range of organic substrates. Anhydrous conditions are paramount to prevent hydrolysis of the activated intermediate and the coupling agent.
-
Workup Procedure: The aqueous washes are essential to remove the water-soluble byproducts (e.g., EDC-urea), excess base, and any remaining starting materials.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure the coupling agent is fresh and active. Consider using a more potent coupling agent like HATU or PyBOP for challenging substrates. |
| Hydrolysis of the activated intermediate or coupling agent due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere. | |
| The starting carboxylic acid is impure. | Purify the starting material before the reaction. | |
| Presence of Byproducts | Formation of N-acylurea byproduct (if using carbodiimides). | This is a common byproduct. Most of it can be removed during the acidic wash, and the remainder can be separated by column chromatography. |
| Side reactions due to reactive functional groups on the substrate. | Protect sensitive functional groups (e.g., alcohols, phenols, other amines) before the coupling reaction. | |
| Difficulty in Purification | The product and byproducts have similar polarities. | Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion: A Powerful Tool for Synthesis
The formation of N-methoxy-N-methylamides using this compound is a cornerstone reaction in modern organic chemistry. It provides a reliable and high-yielding route to ketones and aldehydes, avoiding the common pitfalls of over-addition associated with more traditional methods. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation in the synthesis of a diverse array of complex molecules, furthering advancements in drug discovery and materials science.
References
-
Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320–330. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
Wikipedia. (2023, October 29). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. Available at: [Link]
-
Khalid, M., El-Azab, A. S., & Abdel-Megeed, A. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]
-
Al-Zoubi, R. M. (2020). Recent Developments in Weinreb Synthesis and their Applications. Letters in Organic Chemistry, 17(1), 2-13. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N,O-Dimethylhydroxylamine Hydrochloride: A Versatile Reagent for Amide Coupling and Organic Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Georg, G. I., & Tunoori, A. R. (2001). Weinreb Amides. Current Organic Chemistry, 5(12), 1151-1172. Available at: [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]
-
Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 15(12), 9058–9078. Available at: [Link]
-
Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Doctoral dissertation, Università di Sassari. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. Organic Syntheses, 101, 61-81. Available at: [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weinreb amides [pubsapp.acs.org]
- 9. youtube.com [youtube.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. iris.uniss.it [iris.uniss.it]
- 13. tutorchase.com [tutorchase.com]
- 14. biosynth.com [biosynth.com]
reaction of N,N-Dimethylhydroxylamine hydrochloride with esters to yield amides
An Application Guide for the Synthesis of N-methoxy-N-methylamides (Weinreb Amides) from Esters
Abstract
This technical note provides a comprehensive guide for the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, through the direct reaction of esters with N,O-Dimethylhydroxylamine hydrochloride. Weinreb amides are exceptionally valuable intermediates in organic synthesis, celebrated for their ability to react cleanly with organometallic reagents to yield ketones and with hydrides to produce aldehydes, effectively preventing the common issue of over-addition.[1][2][3] This document outlines the core mechanistic principles, explores various activation methods, presents detailed experimental protocols, and offers practical insights for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of Weinreb Amides
The conversion of carboxylic acid derivatives to ketones or aldehydes is a cornerstone of carbon-carbon bond formation in organic synthesis. However, direct reaction of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with common acylating agents like esters or acid chlorides is often plagued by low yields.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.
In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide as a robust solution to this challenge.[4] The "Weinreb-Nahm amide" undergoes nucleophilic addition to form a stable, five-membered cyclic tetrahedral intermediate chelated by the methoxy group.[1][3] This intermediate is stable at low temperatures and does not collapse until an acidic workup, thereby preventing the problematic over-addition.[1][5] Consequently, Weinreb amides have become indispensable tools for the controlled synthesis of ketones and aldehydes, finding application in the synthesis of numerous complex natural products.[4]
While traditionally synthesized from more reactive precursors like acid chlorides, the conversion of esters directly to Weinreb amides offers a milder and often more functional-group-tolerant alternative. This guide focuses specifically on this transformation, addressing the inherent challenge of ester reactivity.
Mechanistic Considerations: Activating the Ester-Amine Coupling
The direct aminolysis of an unactivated ester with an amine is generally a slow process requiring heat.[6] The reaction with N,O-Dimethylhydroxylamine hydrochloride introduces two additional hurdles:
-
Nucleophile Availability : The amine is protonated as a hydrochloride salt and must be neutralized to act as a nucleophile.
-
Ester Electrophilicity : Esters are relatively poor electrophiles compared to acid chlorides or anhydrides.
Therefore, successful conversion necessitates a reagent that can both liberate the free hydroxylamine and activate the ester carbonyl for nucleophilic attack. The most prevalent and effective strategies employ organoaluminum reagents or non-nucleophilic Grignard reagents.
Amine Activation via Lewis Acids (e.g., AlMe₃, AlMe₂Cl)
Trimethylaluminum (AlMe₃) and dimethylaluminum chloride (AlMe₂Cl) are highly effective reagents for this transformation.[4][7] The reaction proceeds through a multi-step pathway:
-
Deprotonation and Methane Evolution : The Lewis acidic aluminum reagent reacts with N,O-Dimethylhydroxylamine hydrochloride. The methyl groups of AlMe₃ are sufficiently basic to deprotonate the hydrochloride salt, liberating methane gas and forming a reactive aluminum-amide species, Me₂(Al)N(Me)OMe.
-
Ester Activation & Nucleophilic Attack : This aluminum-amide complex then reacts with the ester. The aluminum atom may coordinate to the ester's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the attached amido group.
-
Tetrahedral Intermediate : A stable tetrahedral intermediate is formed, which collapses to the Weinreb amide and an aluminum alkoxide byproduct upon workup.
This one-pot method is highly efficient and has become a standard procedure for preparing Weinreb amides from esters and lactones.[4]
Amine Activation with Non-Nucleophilic Grignard Reagents
An alternative approach involves pre-treating the N,O-Dimethylhydroxylamine hydrochloride with a non-nucleophilic Grignard reagent, such as isopropyl magnesium chloride (i-PrMgCl).[4] This strong, sterically hindered base deprotonates the hydroxylamine salt to form the magnesium salt, (MeO)(Me)N-MgCl, without adding to the ester carbonyl. This activated nucleophile is then sufficiently reactive to attack the ester, yielding the Weinreb amide.
Experimental Protocols & Methodologies
Safety Precaution: Organoaluminum reagents like trimethylaluminum (AlMe₃) are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and fire-retardant gloves.
Protocol 1: Weinreb Amide Synthesis from an Ester using Trimethylaluminum (AlMe₃)
This protocol describes a general procedure for the conversion of a methyl or ethyl ester to the corresponding Weinreb amide.
Materials:
-
Ester (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)
-
Trimethylaluminum (2.0 M solution in toluene or hexanes, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox equipment
Workflow Diagram:
Caption: General workflow for Weinreb amide synthesis from an ester.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Dissolution: Add anhydrous DCM (or THF) to create a suspension (approx. 0.2-0.5 M final concentration with respect to the ester).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Activation: Slowly add trimethylaluminum (1.5 eq, 2.0 M solution) dropwise via syringe. Caution: Methane gas evolution will occur. Ensure adequate ventilation and do not seal the system.
-
Stirring: Stir the resulting solution at 0 °C for 30 minutes. The suspension should become a clear, homogeneous solution.
-
Ester Addition: Dissolve the ester (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of Rochelle's salt. This chelates the aluminum salts and helps break up emulsions during extraction.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.
Substrate Scope and Performance
The conversion of esters to Weinreb amides using aluminum or Grignard reagents is a versatile method that tolerates a wide array of functional groups.[4]
| Ester Substrate Example | Activating Agent | Typical Conditions | Yield (%) | Reference |
| Methyl Benzoate | AlMe₃ | DCM, 0 °C to rt | >90 | [4][7] |
| Ethyl 4-nitrobenzoate | AlMe₃ | Toluene, 0 °C to rt | ~85 | [8] |
| N-Boc-Alanine methyl ester | i-PrMgCl | THF, 0 °C to rt | >90 | [4] |
| γ-Butyrolactone | AlMe₂Cl | DCM, 0 °C to rt | ~88 | [4] |
| Chiral α-amino acid esters | AlMe₃ | DCM, 0 °C to rt | High | [7][9] |
Key Insights:
-
Stereointegrity: The reaction is known to proceed without significant loss of stereochemical integrity, making it suitable for chiral substrates like α-amino acid esters.[9]
-
Functional Group Tolerance: The method is compatible with functionalities such as silyl ethers, N-protected amino acids, α,β-unsaturation, sulfonates, and various lactams and lactones.[4]
-
Steric Hindrance: While highly effective for most substrates, sterically hindered esters may require longer reaction times or slightly elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (wet solvent/glassware).2. Insufficient activation.3. Ester is too sterically hindered. | 1. Ensure all solvents are anhydrous and glassware is flame- or oven-dried.2. Use a slight excess (1.6-2.0 eq) of the activating agent.3. Increase reaction time or gently heat the reaction (e.g., to 40 °C in DCE).[8] |
| Complex Mixture of Products | 1. Impure starting ester.2. Side reactions from incompatible functional groups. | 1. Purify starting materials before the reaction.2. Protect highly acidic protons (e.g., alcohols, phenols) before the reaction. |
| Difficult Workup / Emulsions | Aluminum salt precipitation. | Use a saturated solution of Rochelle's salt (potassium sodium tartrate) for quenching. The tartrate chelates aluminum ions, keeping them in the aqueous phase and preventing emulsions. |
Conclusion
The reaction of N,O-Dimethylhydroxylamine hydrochloride with esters, facilitated by activating agents like trimethylaluminum or non-nucleophilic Grignard reagents, is a powerful and reliable method for synthesizing Weinreb amides. This transformation avoids the use of harsher reagents like acid chlorides and demonstrates broad functional group tolerance and preservation of stereochemistry. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this key synthetic transformation in their work, enabling the controlled and efficient construction of ketones and aldehydes for applications in medicinal chemistry and natural product synthesis.
References
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Available at: [Link]
-
Mahmoodi, N., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6). Available at: [Link]
-
Márton, J., et al. (2011). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 16(8), 6364-6379. Available at: [Link]
-
Maher, K., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]
-
Chiba, S., et al. (2018). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. Scientific Reports, 8(1), 16931. Available at: [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]
-
PubMed. Aminolysis of aryl ester using tertiary amine as amino donor via C-O and C-N bond activations. Available at: [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]
-
National Institutes of Health. Methods for Hydroxamic Acid Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. Available at: [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Available at: [Link]
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamate synthesis by acylation [organic-chemistry.org]
The Role of N,O-Dimethylhydroxylamine Hydrochloride in the Functionalization and Synthesis of Heterocyclic Compounds
An Application Guide for Researchers
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of N,O-Dimethylhydroxylamine hydrochloride's application in heterocyclic chemistry. While its primary role is in the formation of Weinreb amides for ketone and aldehyde synthesis, this guide focuses on a key, yet nuanced, application: the use of these stable acylating agents for the functionalization of pre-formed heterocyclic rings. We will clarify common points of confusion with related hydroxylamine reagents, detail the mechanistic principles, and provide a comprehensive protocol for the acylation of an oxazole ring system, a valuable transformation in medicinal chemistry.
Introduction: Clarifying the Role of Dimethylated Hydroxylamines in Synthesis
In the field of organic synthesis, precision is paramount. The choice of reagent dictates the outcome, yield, and purity of a reaction. When considering "dimethylhydroxylamine hydrochloride" for heterocyclic synthesis, it is critical to distinguish between two commercially available isomers, as their reactivity profiles are fundamentally different.
-
N,N-Dimethylhydroxylamine ((CH₃)₂NOH): This tertiary hydroxylamine, lacking a hydrogen on the nitrogen atom, cannot undergo condensation with aldehydes or ketones to form nitrones. Consequently, its use in the classic 1,3-dipolar cycloaddition pathways to synthesize isoxazolidines is not feasible. Its applications are more specialized, for instance, as an organocatalyst in certain reactions.
-
N,O-Dimethylhydroxylamine (CH₃NH(OCH₃)): This secondary hydroxylamine is the precursor to the celebrated Weinreb amide .[1] The resulting N-methoxy-N-methylamides are exceptionally stable intermediates that react cleanly with organometallic reagents to produce ketones or aldehydes without the common side reaction of over-addition to form tertiary alcohols.[2] This controlled reactivity is not only central to linear synthesis but can be expertly applied to the functionalization of heterocyclic scaffolds.[3][4]
This guide will focus on the authoritative and documented use of N,O-Dimethylhydroxylamine hydrochloride for preparing Weinreb amides as a means to introduce acyl groups onto heterocyclic cores, a key step in the synthesis of complex molecules for drug discovery.[5]
Core Application: Acylation of Heterocycles via Weinreb Amide Intermediates
The stability of the Weinreb amide is its defining feature. Reaction with strong nucleophiles like Grignard or organolithium reagents forms a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing a second nucleophilic attack.[6] This unique stability allows for the preparation of acylating agents (the Weinreb amides themselves) that are compatible with a wide range of functional groups and can be used to modify other complex molecules, including heterocycles.
A prime example is the synthesis of 2-acyloxazoles.[3][4] The oxazole ring is a common motif in pharmacologically active compounds. The ability to selectively add an acyl group to the C2 position is a valuable synthetic tool. This is achieved by first preparing a Weinreb amide from a desired carboxylic acid and N,O-Dimethylhydroxylamine hydrochloride. This stable amide is then reacted with a nucleophilic heterocycle, such as a 2-oxazolemagnesium halide, to yield the target 2-acyloxazole.
The overall process can be viewed as a two-stage sequence:
-
Weinreb Amide Formation: A carboxylic acid is activated (e.g., as an acyl chloride or using a peptide coupling agent) and reacted with N,O-Dimethylhydroxylamine hydrochloride to form the stable N-methoxy-N-methylamide.
-
Nucleophilic Acylation: A heterocyclic organometallic reagent (e.g., a Grignard reagent formed by deprotonating the heterocycle at the desired position) attacks the Weinreb amide. The stable tetrahedral intermediate is formed and then hydrolyzed during aqueous workup to release the acylated heterocycle.
Caption: Step-by-step workflow for the two-part synthesis.
Part A: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)
-
Acid Chloride Formation: To an oven-dried, 250 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Causality Note: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acyl chlorides; the reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Hydroxylamine Preparation: In a separate 500 mL flask, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous DCM (~0.3 M). Cool the resulting slurry to 0°C.
-
Base Addition: Slowly add anhydrous pyridine (2.5 eq) to the slurry. Causality Note: Two equivalents of base are needed—one to neutralize the hydrochloride salt and another to scavenge the HCl produced during the amidation reaction.
-
Amidation: Add the previously prepared benzoyl chloride solution dropwise to the hydroxylamine slurry at 0°C over 30 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methoxy-N-methylbenzamide, which can often be used in the next step without further purification.
Part B: Synthesis of 2-Benzoyloxazole
-
Heterocycle Metallation: To an oven-dried 250 mL round-bottom flask under nitrogen, add oxazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.4 M). Cool the solution to 0°C.
-
Grignard Formation: Add isopropylmagnesium chloride solution (1.05 eq) dropwise. Causality Note: The C2 proton of oxazole is the most acidic, allowing for regioselective deprotonation by a strong, non-nucleophilic Grignard reagent like i-PrMgCl to form the required nucleophile. Stir the resulting solution at 0°C for 1 hour.
-
Acylation: Dissolve the N-methoxy-N-methylbenzamide from Part A (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the 2-oxazolylmagnesium chloride solution at 0°C.
-
Reaction: Stir the mixture at 0°C for 2 hours.
-
Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with brine.
-
Isolation and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final product, 2-benzoyloxazole.
Safety and Handling Precautions
Proper laboratory safety practices are essential when performing these protocols.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [4][6]* N,O-Dimethylhydroxylamine Hydrochloride: This compound is an irritant to the skin and eyes. [7]Avoid inhalation of dust. It is also hygroscopic and should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents. [3]* Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.
-
Organometallic Reagents (e.g., i-PrMgCl): Pyrophoric and water-reactive. Must be handled under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. [4]
Conclusion
N,O-Dimethylhydroxylamine hydrochloride is a powerful reagent whose utility extends beyond the classic Weinreb ketone synthesis. Through the formation of stable and versatile N-methoxy-N-methylamide intermediates, it provides a reliable method for the C-acylation of heterocyclic systems. This application note clarifies its distinct role compared to other hydroxylamines and provides a detailed, practical protocol for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanisms and adhering to safe laboratory practices, scientists can effectively leverage this chemistry to construct complex molecular architectures essential for drug discovery and development.
References
- Apollo Scientific. N,O-Dimethylhydroxylamine hydrochloride Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/PC0781_msds.pdf]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Development. [URL: https://www.inno-pharmchem.com/news/the-role-of-n-o-dimethylhydroxylamine-hydrochloride-in-pharmaceutical-development-36776615.html]
- Fisher Scientific. N,O-Dimethylhydroxylamine hydrochloride, 98%. [URL: https://www.fishersci.com/shop/products/n-o-dimethylhydroxylamine-hydrochloride-98/A1746906]
- Capot Chemical. MSDS of N,O-dimethylhydroxylamine hydrochloride. [URL: https://www.capotchem.com/msds/6638-79-5.pdf]
- ChemicalBook. N,O-Dimethylhydroxylamine hydrochloride - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/6638-79-5_cb.htm]
- Chem-Impex. N,O-Dimethylhydroxylamine hydrochloride. [URL: https://www.chemimpex.com/products/06841]
- Benchchem. N,N-Dimethylhydroxylamine hydrochloride | 16645-06-0. [URL: https://www.benchchem.com/product/b096531]
- ECHEMI. N,O-Dimethylhydroxylamine hydrochloride SDS, 6638-79-5 Safety Data Sheets. [URL: https://www.echemi.com/sds/6638-79-5.html]
- Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2017-10-1-1.html]
- Spectrum Chemical. N,O-Dimethylhydroxylamine Hydrochloride Safety Data Sheet. [URL: https://www.spectrumchemical.com/MSDS/D2014.pdf]
- Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [URL: https://www.derpharmachemica.
- PubMed Central (NIH). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298716/]
- Sci-Hub. Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. [URL: https://sci-hub.se/10.2174/157017810790533922]
- ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB7852873_EN.htm]
- Wikipedia. N,O-Dimethylhydroxylamine. [URL: https://en.wikipedia.org/wiki/N,O-Dimethylhydroxylamine]
- Sigma-Aldrich. N,N-Dimethylhydroxylamine 99% | 16645-06-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d151405]
- ResearchGate. Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. [URL: https://www.researchgate.net/publication/236166405_Stereoselective_Intramolecular_13-Dipolar_Cycloadditions]
- Sigma-Aldrich. This compound 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/352156]
- ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [URL: https://www.researchgate.net/publication/258525712_Synthesis_of_N_O-dimethylhydroxylamine_hydrochloride]
- Organic Syntheses. This compound. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0207]
Sources
- 1. Synthesis of Polycyclic Nitrogen Heterocycles via Alkene Aminopalladation/Carbopalladation Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,O-Dimethylhydroxylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 3. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 4. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in Weinreb amide synthesis and how to prevent them
Welcome to the technical support center for the Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ketone and aldehyde synthesis method. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide over other acylating agents like esters or acid chlorides?
The principal advantage of the Weinreb-Nahm amide is the prevention of over-addition by organometallic reagents.[1][2][3] Unlike reactions with esters or acid chlorides that often yield tertiary alcohols as byproducts, the Weinreb amide reaction typically stops cleanly at the ketone or aldehyde stage.[1][2] This is due to the formation of a stable, five-membered chelated tetrahedral intermediate with the organometallic species.[1][4][5][6][7] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic attack.[1][7][8]
Q2: What is the role of the N,O-dimethylhydroxylamine moiety in preventing over-addition?
The N-methoxy-N-methyl group is the key to the reaction's success. The oxygen of the methoxy group chelates to the metal atom (e.g., Li or Mg) of the organometallic reagent after the initial nucleophilic addition to the carbonyl carbon.[1][5][7] This chelation forms a stable tetrahedral intermediate, which is less electrophilic and sterically hindered from further attack by the nucleophile.[5][7]
Q3: Can I use any organometallic reagent with Weinreb amides?
A wide variety of organometallic reagents, including Grignard reagents (organomagnesium) and organolithium compounds, are compatible with Weinreb amides.[1][6] This includes aliphatic, vinyl, aryl, and alkynyl nucleophiles.[1] However, highly basic or sterically hindered nucleophiles can sometimes lead to side reactions, such as elimination.[1][3]
Q4: How stable is the Weinreb amide itself?
Weinreb amides are generally stable compounds that can be purified by chromatography and stored before use.[9] They are tolerant of a wide range of functional groups, including N-protected amino acids, silyl ethers, and sulfonates.[1] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[10]
Troubleshooting Guides: Common Side Reactions & Prevention
Issue 1: Over-addition of the Organometallic Reagent
Even though the Weinreb amide is designed to prevent over-addition, it can still occur under certain conditions, leading to the formation of a tertiary alcohol byproduct.
Root Causes & Mechanistic Insight:
-
Elevated Reaction Temperature: The stability of the crucial tetrahedral intermediate is highly temperature-dependent.[1][3] If the reaction temperature is allowed to rise, the intermediate can collapse prematurely to form the ketone in the presence of unreacted organometallic reagent, leading to a second addition.
-
Slow Addition of Reagents: A very slow addition of the organometallic reagent to the Weinreb amide can, in some cases, lead to localized warming and premature collapse of the intermediate.
-
Excessive Organometallic Reagent: While the reaction is generally tolerant to a slight excess, a large excess of a highly reactive organometallic reagent can increase the likelihood of over-addition, especially if the temperature is not well-controlled.[11]
Prevention & Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the addition of the organometallic reagent and for a period thereafter.[3][11][12] The optimal temperature will depend on the reactivity of the specific nucleophile.
-
Inverse Addition: For particularly reactive organometallic reagents, consider an "inverse addition" protocol where the Weinreb amide solution is added slowly to the organometallic reagent at a low temperature. This maintains a low concentration of the amide and minimizes the chance of the newly formed ketone reacting further.
-
Titrate Your Reagent: The concentration of commercially available organometallic reagents can vary. Titrating the Grignard or organolithium reagent before use ensures you are using the correct stoichiometry.
-
Quenching at Low Temperature: Always quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous NH4Cl solution) before allowing the mixture to warm to room temperature.[1][12]
Issue 2: Elimination Side Reaction with Hindered Nucleophiles
When using highly basic or sterically hindered organometallic reagents, an elimination reaction can compete with the desired addition, leading to the formation of formaldehyde and a byproduct derived from the nucleophile.[1][3]
Root Cause & Mechanistic Insight:
The organometallic reagent can act as a base and deprotonate the methyl group of the N-methoxy moiety. This can lead to the elimination of the methoxide group and the formation of formaldehyde.
Prevention & Troubleshooting Protocol:
-
Choice of Nucleophile: If possible, use a less sterically hindered or less basic organometallic reagent. For example, consider using an organocuprate (Gilman reagent) which is generally less basic than Grignard or organolithium reagents.
-
Lower Reaction Temperature: Performing the reaction at a very low temperature (e.g., -78 °C) can disfavor the elimination pathway.
-
Use of Additives: In some cases, the addition of a Lewis acid, such as CeCl3, can pre-complex with the Weinreb amide and favor the nucleophilic addition over elimination.
Issue 3: Epimerization of Chiral Centers
For substrates containing a chiral center alpha to the carbonyl group, there is a risk of epimerization, particularly during the formation of the Weinreb amide from the corresponding carboxylic acid.[13][14]
Root Cause & Mechanistic Insight:
Epimerization can occur via two primary mechanisms: the formation of an oxazolone intermediate or by direct deprotonation of the alpha-proton by a base.[13] The acidity of the alpha-proton is increased upon activation of the carboxylic acid, making it susceptible to abstraction.
Prevention & Troubleshooting Protocol:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Reagents like HATU, HBTU, or COMU are generally preferred over carbodiimides like DCC or EDC when used alone.
-
Base Selection: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine.
-
Low Temperature: Perform the coupling reaction at low temperatures (0 °C to room temperature) to minimize the rate of epimerization.
-
Reaction Time: Avoid prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and work it up as soon as it is complete.
| Parameter | Recommended Condition for Chiral Substrates | Rationale |
| Coupling Reagent | HATU, HBTU, COMU | Minimizes oxazolone formation. |
| Base | DIPEA, 2,4,6-Collidine | Sterically hindered, reduces α-proton abstraction. |
| Temperature | 0 °C to Room Temperature | Slows the rate of epimerization. |
| Reaction Time | Monitor closely, avoid excess time | Reduces exposure to epimerizing conditions. |
Issue 4: Workup and Purification Difficulties
Challenges during the workup and purification can lead to product loss or the introduction of impurities.
Common Problems & Solutions:
-
Emulsion Formation During Extraction:
-
Cause: The presence of finely divided solids or amphiphilic byproducts can lead to the formation of emulsions.
-
Solution: Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength and density.[15] Filtering the entire biphasic mixture through a pad of Celite can also help to break up emulsions.
-
-
Hydrolysis of the Weinreb Amide:
-
Cause: Prolonged exposure to strongly acidic or basic conditions during workup can hydrolyze the Weinreb amide back to the carboxylic acid.[10]
-
Solution: Use a mild acidic quench (e.g., saturated aqueous NH4Cl) and perform extractions promptly. Avoid strongly acidic or basic washes if the product is sensitive.
-
-
Difficulty Removing Coupling Reagent Byproducts:
-
Cause: Byproducts from coupling reagents like EDC or DCC can be difficult to remove.
-
Solution: For EDC, an acidic wash (e.g., 1N HCl) will protonate the urea byproduct, making it water-soluble.[15] For DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.
-
References
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
- Ali, K. A., & Ahmed, H. A. (2025). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry.
-
Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
- Ali, K. A., & Ahmed, H. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]
-
Chemiz. (2025). Weinreb ketone synthesis. YouTube. Retrieved from [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). MilliporeSigma.
- PMC. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
- Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros.
- ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics.
- Reddit. (2025). Overaddition of grignard to weinreb amide. r/Chempros.
- ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.
- Weinreb amides. (n.d.).
- Who we serve. (2025).
- ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
- PMC. (n.d.).
- 博客 | 文学城. (2023). Weinreb ketone synthesis.
- Benchchem. (n.d.). A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene.
- Semantic Scholar. (2019).
- ResearchGate. (2019).
- ACS Publications. (2021).
- Sigma-Aldrich. (n.d.). N,O-Dimethylhydroxylamine hydrochloride 98%.
- Chem-Impex. (n.d.). N,O-Dimethylhydroxylamine hydrochloride.
- XMB 1.9.11. (2020). Methods for preventing over addition of Grignard reagent.
- ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
- Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?
- Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry.
- Recent Developments in Weinreb Synthesis and their Applic
- PubMed. (2022).
- Google Patents. (n.d.). CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- Fisher Scientific. (n.d.). N,O-Dimethylhydroxylamine hydrochloride, 98%.
- Wikipedia. (n.d.). N,O-Dimethylhydroxylamine.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. youtube.com [youtube.com]
- 8. Weinreb amides [pubsapp.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
optimizing reaction conditions for Weinreb amide formation for higher yield
Welcome to the technical support center for Weinreb amide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your reaction conditions for higher yields and purity. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem: My Weinreb amide formation has a low yield or failed completely. I recovered most of my starting carboxylic acid.
This is a common issue that typically points to inefficient activation of the carboxylic acid or suboptimal coupling conditions.
Potential Causes & Solutions:
-
Ineffective Carboxylic Acid Activation: The conversion of a carboxylic acid to a Weinreb amide is not a direct condensation; it requires an activating agent or "coupling reagent" to transform the hydroxyl group of the acid into a better leaving group.[1][2] If this activation fails, the reaction will not proceed.
-
Solution: Choose a more robust coupling reagent. A wide variety of peptide coupling reagents are effective for this transformation.[1][3] Consider reagents like BOP, DCC, or COMU, which are known to be efficient.[1][4][5] For a more cost-effective, scalable approach, activating agents like phosphorus oxychloride (POCl₃) or triphosgene can be very effective in generating the reactive acid chloride in situ.[6][7]
-
-
Incorrect Stoichiometry or Base: The reaction requires a base to neutralize the HCl salt of N,O-dimethylhydroxylamine and to quench any acid generated by the coupling reagent.[6][8]
-
Presence of Water: Coupling reagents are highly sensitive to moisture and will be quenched by water, preventing the activation of your carboxylic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Dry your starting carboxylic acid if it is hygroscopic.
-
-
Low Reaction Temperature: While some highly reactive starting materials (like acid chlorides) react quickly at 0 °C, the coupling of a carboxylic acid often requires room temperature or gentle heating to proceed at a reasonable rate.[6][9]
Problem: I am working with an α-chiral carboxylic acid and observing significant racemization.
Protecting stereochemical integrity is critical, especially in pharmaceutical development. Racemization typically occurs via enolization under basic conditions or through side reactions with certain coupling reagents.
Potential Causes & Solutions:
-
Base-Induced Epimerization: Strong or sterically unhindered bases can deprotonate the α-carbon, leading to racemization.
-
Solution: Use a bulky, non-nucleophilic base like DIPEA. Avoid stronger bases if possible. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C or even -20 °C and warming slowly.[4]
-
-
Coupling Reagent Choice: Some coupling reagents can promote racemization through the formation of certain intermediates (e.g., oxazolones).
-
Solution: Employ coupling reagents known to suppress racemization. Reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are specifically designed for this and have been shown to yield products with low racemization.[4] The use of benzotriazole-based reagents has also been shown to be effective in preventing racemization.[1]
-
Problem: The subsequent reaction of my Weinreb amide with a Grignard or organolithium reagent gives the over-addition alcohol product, not the ketone.
The primary advantage of the Weinreb amide is its ability to prevent this very problem.[2][3] Seeing the tertiary alcohol product indicates that the stabilizing tetrahedral intermediate has collapsed prematurely or that the reaction conditions are too harsh.[7][11][12]
Potential Causes & Solutions:
-
Reaction Temperature is Too High: The key to the Weinreb amide's stability is the formation of a five-membered cyclic intermediate chelated to the metal ion (Mg or Li).[3][13][14] This intermediate is only stable at low temperatures.[3] If the temperature rises, this intermediate can break down to the ketone in situ, which is highly reactive and will immediately react with a second equivalent of the organometallic reagent.
-
Improper Quenching: The reaction must be quenched at low temperature to destroy any excess organometallic reagent before the tetrahedral intermediate collapses.
-
Solution: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid (e.g., 1 M HCl).[15] Do not allow the reaction to warm up before the quench is complete. An "inverse quench," where the cold reaction mixture is transferred via cannula into the quenching solution, can also be effective.
-
-
Highly Reactive Organometallic Reagent: Some organometallic reagents, like allylmagnesium bromide, are exceptionally reactive and can promote over-addition even at low temperatures.[15]
-
Solution: Ensure precise control of stoichiometry (use of ~1.0-1.2 equivalents is often sufficient). Consider using a less reactive organometallic species if possible, or ensure the temperature is rigorously maintained.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism that makes the Weinreb amide so effective?
The effectiveness of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.[8] When an organometallic reagent (like R-MgX) adds to the amide's carbonyl, a tetrahedral intermediate is formed. The oxygen of the N-methoxy group chelates to the metal ion (Mg or Li), forming a stable five-membered ring.[3][13][14] This chelated structure is stable at low temperatures and does not collapse to form the ketone.[2][16] Only upon acidic workup, which protonates the intermediate and breaks the chelation, does the complex collapse to release the desired ketone or aldehyde.[14] This two-stage process prevents the newly formed ketone from being present in the flask with unreacted organometallic reagent, thus avoiding the common problem of over-addition.[11][12]
Caption: Mechanism of Weinreb Ketone Synthesis.
Q2: How do I choose the best starting material: carboxylic acid, acid chloride, or ester?
The choice depends on the availability of the starting material, the functional groups present in your molecule, and the scale of the reaction.
| Starting Material | Pros | Cons |
| Carboxylic Acid | Often the most common and readily available starting point.[9] | Requires an activating/coupling reagent, which adds cost and a reaction step. Byproducts can complicate purification.[6] |
| Acid Chloride | Highly reactive, leading to fast and high-yielding reactions, often at low temperatures.[2][3] | May not be commercially available. Preparation from the acid requires reagents like SOCl₂ or (COCl)₂, which are not compatible with sensitive functional groups. |
| Ester | Milder alternative to acid chlorides. | Less reactive than acid chlorides. Often requires strong reagents like AlMe₃ or a non-nucleophilic Grignard (e.g., i-PrMgCl) for conversion, which can have compatibility issues.[3] |
Recommendation: For most lab-scale syntheses, starting from the carboxylic acid offers the most flexibility, as a wide range of mild coupling reagents are available that tolerate many functional groups.[3][4][6]
Q3: Which coupling reagents are best for converting carboxylic acids to Weinreb amides?
There are many options, each with advantages and disadvantages.
| Coupling Reagent | Pros | Cons |
| EDC/DCC | Common, relatively inexpensive carbodiimide reagents. | DCC produces a dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove (filtration required). |
| BOP/PyBOP | Highly efficient phosphonium salt reagents. | Can be expensive. Byproducts are generally water-soluble, simplifying purification.[5] |
| COMU | Excellent for suppressing racemization of α-chiral centers.[4] | More expensive than standard reagents. |
| POCl₃ / PCl₃ | Very inexpensive and effective for large-scale synthesis.[6][10] | Highly reactive and moisture-sensitive. Generates acidic byproducts. |
| CDMT | 2-Chloro-4,6-dimethoxy-1,3,5-triazine is an effective triazine-based coupling agent.[14] | Requires careful control of conditions. |
Recommendation: For general-purpose, high-yield synthesis, BOP or similar phosphonium salts are excellent choices. For chiral substrates, COMU is superior.[4] For large-scale or cost-sensitive applications, optimizing a procedure with POCl₃ is often worth the effort.[6]
Q4: What is a general, reliable protocol to start with?
Here is a robust, general procedure for the formation of a Weinreb amide from a carboxylic acid, followed by its conversion to a ketone.
Protocol 1: Weinreb Amide Synthesis from a Carboxylic Acid
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Amine & Base: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add your chosen coupling reagent (e.g., BOP, 1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Dilute the reaction with a suitable organic solvent (e.g., EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[6]
Protocol 2: Ketone Synthesis from a Weinreb Amide
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
troubleshooting low yield in oxime synthesis with N,N-Dimethylhydroxylamine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in oxime synthesis. Instead of a rigid FAQ, this center is structured as a direct response to a critical and common experimental issue: low or no yield when N,N-Dimethylhydroxylamine hydrochloride is used. We will diagnose the foundational chemical principles at play and provide robust, field-tested solutions for successful oxime synthesis.
Critical Alert: Reagent Selection for Oxime Synthesis
A common point of confusion leading to complete reaction failure is the choice of hydroxylamine reagent. If you are attempting to synthesize a traditional oxime (a compound containing the R₁R₂C=N-OH functionality) and are using This compound , you are using a reagent not suited for this purpose.
-
N,N-Dimethylhydroxylamine ((CH₃)₂N-OH): This reagent lacks the N-H protons required for the final dehydration step to form the C=N double bond of an oxime. Its primary application is in the synthesis of Weinreb amides from carboxylic acids or their derivatives.[1][2][3]
-
Hydroxylamine (NH₂-OH): This is the correct reagent for forming a standard oxime. It possesses the necessary nucleophilic nitrogen and the protons for the subsequent elimination of water. It is typically used as its hydrochloride salt (NH₂OH·HCl) for stability.[4][5]
This guide will first address the consequences of using the incorrect reagent and then provide a comprehensive troubleshooting guide for the correct procedure using hydroxylamine hydrochloride.
Part 1: The Core Problem - Incorrect Reagent
Q: I am attempting an oxime synthesis with a ketone/aldehyde and this compound, but I am getting no product or an unidentifiable mixture. What is happening?
A: You are observing reaction failure because N,N-Dimethylhydroxylamine cannot form a stable oxime.
The mechanism of oxime formation is a two-step process: nucleophilic addition followed by dehydration.
-
Nucleophilic Addition: The nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting carbinolamine intermediate eliminates a molecule of water to form the stable C=N double bond. This step is acid-catalyzed and requires protons on the nitrogen atom.
N,N-Dimethylhydroxylamine
Reaction Mechanism Visualization
The diagram below illustrates why hydroxylamine succeeds while N,N-dimethylhydroxylamine fails.
Caption: Figure 1: Comparison of Oximation Mechanisms
Part 2: Troubleshooting with the Correct Reagent (Hydroxylamine Hydrochloride)
Once you have switched to Hydroxylamine hydrochloride (NH₂OH·HCl) , you may still encounter yield issues. The following FAQs address the most common variables that require optimization.
Q: What is the optimal pH for oxime formation, and how do I control it?
A: The reaction rate is highly pH-dependent, with an optimal range typically between pH 4 and 5. [6]
The causality is a balance between two competing factors:
-
At High pH (Basic/Neutral): The hydroxylamine is a free, potent nucleophile. However, the final dehydration step, which requires protonation of the hydroxyl group on the carbinolamine intermediate to make it a good leaving group (H₂O), is slow because it is acid-catalyzed.[6]
-
At Low pH (Strongly Acidic): The acid catalyst is abundant for the dehydration step. However, the hydroxylamine nucleophile becomes protonated on its nitrogen atom
, rendering it non-nucleophilic and unable to initiate the attack on the carbonyl.[6]
Practical pH Control: Since you are using hydroxylamine hydrochloride, the reaction mixture will be acidic. To buffer it into the optimal pH 4-5 range, a weak base is required to neutralize the liberated HCl.
| Base | Typical Solvent | Notes |
| Pyridine | Ethanol | Very common; can also act as the solvent. Workup requires an acid wash to remove it.[5][7] |
| Sodium Acetate | Methanol, Ethanol | A standard buffering agent. Easy to handle and remove during workup.[4] |
| Sodium Carbonate | Ethanol, Water | A slightly stronger base; use with care to avoid making the solution too alkaline.[6] |
| Potassium Carbonate | Methanol | Effective for generating free hydroxylamine from its salt.[8] |
Q: My reaction is slow or incomplete. How can I address issues related to substrate reactivity?
A: Substrate electronics and steric hindrance significantly impact reaction rates.
1. Electronic Effects: Aldehydes are generally more reactive than ketones because they are less sterically hindered and more electrophilic. Electron-withdrawing groups near the carbonyl group increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect.
2. Steric Hindrance: Bulky groups surrounding the carbonyl carbon can impede the nucleophilic attack of hydroxylamine, dramatically slowing the reaction.[6]
Troubleshooting Strategies for Unreactive Substrates:
| Strategy | Details |
| Increase Temperature | Refluxing the reaction mixture (typically 60-120 °C) provides the activation energy to overcome steric barriers.[9] Be cautious of temperatures above 140°C, which can sometimes promote an unwanted Beckmann rearrangement.[6] |
| Prolong Reaction Time | Sterically hindered ketones may require extended reaction times, from several hours to overnight, for completion.[6][10] Monitor progress by TLC. |
| Use a Catalyst | For particularly challenging substrates, specific catalysts can enhance the reaction rate. Examples include Hyamine® in aqueous media[11] or oxalic acid.[10] Solvent-free methods using Bi₂O₃ have also been shown to be effective.[12][13] |
| Adjust Stoichiometry | Use a slight excess of hydroxylamine hydrochloride and base (e.g., 1.2 - 2.0 equivalents) to push the equilibrium towards the product.[10][12] |
Q: What are the best practices for reaction setup and workup?
A: A well-designed protocol ensures high conversion and simplifies purification.
The choice of solvent, workup procedure, and purification method are critical for isolating your product in high yield and purity.
-
Solvent Choice: Ethanol and methanol are the most common solvents, as they readily dissolve both the carbonyl compound and the reagents.[5][9] For green chemistry applications, water can be an effective medium, sometimes with the aid of a catalyst.[11]
-
Workup: The goal is to remove unreacted reagents and the base.
-
If pyridine is used, an extraction with dilute acid (e.g., 1M HCl) is necessary.[7]
-
Often, the reaction is quenched by adding water, which can precipitate the often crystalline oxime product.[4]
-
The crude product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane.
-
-
Purification:
-
Recrystallization: Oximes are frequently stable, crystalline solids, making recrystallization an excellent method for purification.
-
Column Chromatography: For non-crystalline or impure products, silica gel chromatography is a standard alternative.[10]
-
Part 3: Protocols and Workflows
Experimental Protocol: General Synthesis of an Aldoxime/Ketoxime
This protocol is a generalized procedure adaptable for many common aldehydes and ketones.
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the carbonyl compound (1.0 equiv).
-
Reagents: Add the solvent (e.g., ethanol, 5-10 mL per mmol of substrate). To this solution, add hydroxylamine hydrochloride (1.5 equiv) and a base such as pyridine (2.0 equiv) or sodium acetate (1.5 equiv).[7]
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quench & Isolation: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into cold water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oxime by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Troubleshooting Workflow
Use this decision tree to diagnose and solve low-yield issues systematically.
Sources
- 1. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. arpgweb.com [arpgweb.com]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. yccskarad.com [yccskarad.com]
- 12. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification Strategies for Reactions Utilizing N,N-Dimethylhydroxylamine Hydrochloride
Welcome to the technical support center for challenges related to the use of N,N-Dimethylhydroxylamine hydrochloride in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted this compound from reaction mixtures. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal?
A1: Understanding the physicochemical properties of this compound is crucial for devising an effective purification strategy.
| Property | Value/Description | Implication for Removal |
| Appearance | White to off-white crystalline powder.[1] | As a solid, it can be filtered if it crashes out of solution, though this is uncommon in reaction workups. |
| Solubility | Highly soluble in water, methanol, and ethanol.[1][2] | This high aqueous solubility is the cornerstone of removal by liquid-liquid extraction. |
| pKa | The pKa of the conjugate acid is approximately 4.75.[3] | This indicates that it is a weak base. In its hydrochloride salt form, it is acidic. To effectively remove it into an aqueous layer, the pH of the aqueous wash should be considered. |
| Molecular Weight | 97.54 g/mol .[1] | Its low molecular weight makes it unsuitable for removal by size-based filtration methods. |
Q2: I'm performing a Weinreb amide synthesis. What are the most common methods to remove excess this compound?
A2: The most prevalent and effective methods for removing unreacted this compound after a Weinreb amide synthesis are:
-
Aqueous Extractive Workup: This is the most common and straightforward method, leveraging the high water solubility of the hydrochloride salt.
-
Chemical Quenching: In cases where extractive workup is insufficient or problematic, unreacted N,N-Dimethylhydroxylamine can be chemically converted into a more easily removable, less polar derivative.
-
Column Chromatography: This is typically a final polishing step or a primary method for sensitive substrates where an aqueous workup is not feasible.
The choice of method depends on the stability of your product to acidic or basic conditions, its polarity, and the scale of your reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process.
Issue 1: Persistent Emulsion Formation During Aqueous Extraction.
Cause: Emulsions are common when working with mixtures containing both polar and non-polar components, especially when fine precipitates are present. The amphiphilic nature of some reagents or byproducts can stabilize these emulsions.
Solutions:
-
Addition of Brine: A saturated aqueous solution of sodium chloride is the first line of defense. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components, increasing the density difference between the layers and promoting phase separation.[4]
-
Filtration through Celite®: If a fine precipitate is suspected to be stabilizing the emulsion, filtering the entire mixture through a pad of Celite® can remove the solid particles, allowing the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent, such as diethyl ether to a dichloromethane extraction, can sometimes alter the interfacial tension and break the emulsion.[4]
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling instead of vigorous shaking can also prevent emulsion formation in the first place.
Issue 2: My Product is Water-Soluble, and I'm Losing it During the Aqueous Wash.
Cause: If your desired product has significant water solubility, it will partition into the aqueous layer along with the this compound.
Solutions:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh portions of your organic solvent to recover the dissolved product.
-
Use of a More Non-Polar Extraction Solvent: If you are using a relatively polar solvent like ethyl acetate, switching to a less polar one like dichloromethane might reduce the co-extraction of your product into the aqueous phase.
-
Brine Wash: Using brine for your aqueous washes instead of plain water can decrease the solubility of your organic product in the aqueous phase.
-
Alternative Purification Method: If significant product loss persists, consider avoiding an aqueous workup altogether and proceed directly to chemical quenching or column chromatography.
Issue 3: The this compound is Not Being Fully Removed by Aqueous Extraction.
Cause: Incomplete removal can occur if an insufficient volume or number of aqueous washes are performed, or if the pH of the aqueous phase is not optimal.
Solutions:
-
Increase the Number and Volume of Washes: A common rule of thumb is to wash with at least three portions of the aqueous solution, with each portion being about one-third to one-half the volume of the organic phase.
-
pH Adjustment: While this compound is already a salt, ensuring the aqueous wash is slightly acidic (e.g., pH 4-5 with dilute HCl) can help to keep it fully protonated and in the aqueous phase. However, be cautious if your product is acid-sensitive.
-
Check Your Organic Solvent: Very polar organic solvents can retain some of the hydrochloride salt. If possible, use a less polar solvent for the extraction.
Issue 4: The Product is Decomposing on the Silica Gel Column.
Cause: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds. Basic compounds, like amines, can also streak or bind irreversibly to the acidic silica.
Solutions:
-
Deactivated Silica Gel: Pre-treat the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use of Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic or acid-sensitive compounds.
-
Amine-Functionalized Silica: Commercially available amine-functionalized silica columns are specifically designed for the purification of basic compounds and can provide excellent separation without the need for mobile phase modifiers.[5][6]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a more suitable option.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common removal techniques.
Protocol 1: Aqueous Extractive Workup
This method is the most common first-line approach for removing this compound.
Principle: This technique leverages the high water solubility of the polar this compound salt to partition it from the less polar organic phase (containing your product) into the aqueous phase.
Step-by-Step Procedure:
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product and facilitate easy handling in a separatory funnel.
-
First Wash: Transfer the diluted reaction mixture to a separatory funnel. Add a volume of deionized water or a slightly acidic aqueous solution (e.g., 0.1 M HCl, pH ~4-5) approximately equal to one-third to one-half of the organic phase volume.
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using dichloromethane, the organic layer will be at the bottom.
-
Repeat Washes: Repeat the washing procedure (steps 2-4) at least two more times with fresh aqueous solution.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.
Caption: Workflow for Aqueous Extractive Workup.
Protocol 2: Chemical Quenching with Acetone
This method is useful when extractive workups are problematic or for removing the last traces of N,N-Dimethylhydroxylamine.
Principle: N,N-Dimethylhydroxylamine reacts with aldehydes or ketones to form the corresponding oxime. Acetone is a convenient and inexpensive choice, forming acetone oxime, which is generally more soluble in organic solvents and less polar than the starting hydroxylamine hydrochloride, making it easier to remove during subsequent purification steps. A patent describes a similar process for purifying N,O-dimethylhydroxylamine hydrochloride by reacting impurities with acetone or butanone.[7]
Step-by-Step Procedure:
-
Quenching: After the primary reaction is complete, cool the reaction mixture to room temperature. Add an excess of acetone (typically 5-10 equivalents relative to the initial amount of this compound).
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction with the unreacted N,N-Dimethylhydroxylamine.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess acetone and the reaction solvent.
-
Workup: At this point, you can proceed with a standard aqueous workup as described in Protocol 1 to remove any remaining polar impurities and the acetone oxime. Alternatively, you can proceed directly to column chromatography.
-
Purification: Purify the crude product by flash column chromatography. The acetone oxime is typically more mobile on silica gel than the highly polar this compound.
Caption: Workflow for Chemical Quenching with Acetone.
Protocol 3: Flash Column Chromatography
This method is ideal for final purification or for sensitive compounds that cannot tolerate an aqueous workup.
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Due to its high polarity, this compound has a strong affinity for silica gel and will elute much later than most non-polar to moderately polar organic products.
Step-by-Step Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture to dryness. Dissolve the residue in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Stationary Phase Selection:
-
Standard Silica Gel: For most applications, standard silica gel is sufficient.
-
Deactivated Silica Gel: If your product is acid-sensitive or a basic amine, use silica gel that has been pre-treated with triethylamine (1-2% in the eluent).
-
Amine-Functionalized Silica: For challenging separations of basic compounds, an amine-functionalized silica column can provide superior results.[5][6]
-
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point for many Weinreb amides is a mixture of ethyl acetate and hexanes. For more polar products, a gradient of methanol in dichloromethane may be necessary.
-
TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.
-
-
Column Packing and Loading: Pack the column with the chosen stationary phase in the initial eluent. Carefully load the concentrated sample onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for Flash Column Chromatography.
References
- Ketone Pharma. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical.
-
PubChem. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232. Available from: [Link].
- U.S. Patent 5,510,511A. Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
- Benchchem. This compound | 16645-06-0.
-
Organic Syntheses Procedure. Available from: [Link].
- Chinese Patent CN104478757A. Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride.
-
Wikipedia. N,O-Dimethylhydroxylamine. Available from: [Link].
- Reddit. Weinreb amide workup extraction issues. r/OrganicChemistry.
- Chem-Impex. N,O-Dimethylhydroxylamine hydrochloride.
- ResearchGate.
- Chinese Patent CN104478757A. Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- Benchchem. Preventing hydrolysis of O-acetyl oxime during synthesis and workup.
- Biotage. Is there an easy way to purify organic amines?.
- ResearchGate.
- Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- University of Rochester, Department of Chemistry. Workup for Removing Amines.
- Chemdad Co. This compound.
- University of Rochester, Department of Chemistry. How To: Manage an Emulsion.
- ResearchGate. Oxime synthesis - how to convert/remove unreacted aldehyde?.
- Santa Cruz Biotechnology. This compound | CAS 16645-06-0.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups.
- Sigma-Aldrich. N,N-Dimethylhydroxylamine 99 16645-06-0.
- MIT OpenCourseWare. 8.4 - Extraction and Washing Guide.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for Reactions with N,N-Dimethylhydroxylamine Hydrochloride
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. My goal is to provide you with not just protocols, but the underlying chemical principles to empower your decision-making in the lab. Today, we will tackle a common yet critical experimental parameter: selecting the right solvent for reactions involving N,N-Dimethylhydroxylamine hydrochloride (DMHA·HCl). This reagent is a cornerstone of modern organic synthesis, particularly for the creation of Weinreb-Nahm amides, which are invaluable precursors to ketones and aldehydes.[1][2][3] The success of this reaction often hinges on the careful selection of the solvent system. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the use of DMHA·HCl.
Q1: What exactly is this compound and why is it supplied as a salt?
This compound (CAS No: 6638-79-5) is the hydrochloride salt of N,O-dimethylhydroxylamine.[2][3] The free amine, N,O-dimethylhydroxylamine, is a volatile and somewhat unstable liquid. Supplying it as a hydrochloride salt converts it into a stable, non-hygroscopic, and easy-to-handle white crystalline powder, which significantly improves its shelf-life and weighing accuracy.[1][4][5] The key takeaway is that for it to react as a nucleophile, the free amine must be liberated from its salt form in situ.
Q2: What are the primary factors to consider when selecting a solvent for a Weinreb amide synthesis?
Choosing the right solvent is a multi-factorial decision. You cannot simply pick one from a list; you must consider the interplay between your specific reagents and reaction conditions. The four primary pillars of solvent selection are:
-
Solubility of Reactants: The solvent must effectively dissolve the starting material (e.g., your carboxylic acid), the coupling agent, and the free amine form of DMHA·HCl. Remember that the DMHA·HCl salt itself has limited solubility in many common organic solvents, but it becomes much more soluble once deprotonated.
-
Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature. Many amide coupling reactions are run at room temperature or below to minimize side reactions, but some may require heating.
-
Inertness (Reactivity): The solvent must not react with any of the reagents, intermediates, or the base used in the reaction. This is why aprotic solvents are overwhelmingly preferred.
-
Workup and Purification: Consider how the solvent will behave during the workup. Its volatility (for easy removal), miscibility with water, and potential to form azeotropes or emulsions are all critical factors for efficient product isolation.[6]
Below is a decision-making flowchart to guide your selection process.
Caption: Decision flowchart for initial solvent selection.
Q3: Is it necessary to add a base when using DMHA·HCl?
Yes, it is absolutely essential. The starting material is an amine hydrochloride salt. To generate the nucleophilic free amine (N,O-dimethylhydroxylamine), you must add at least one equivalent of a non-nucleophilic base. The base neutralizes the HCl, liberating the amine to participate in the coupling reaction. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. The choice of base can also influence the solubility of the resulting ammonium salt byproduct (e.g., triethylammonium chloride), which can sometimes precipitate from the reaction mixture.
Q4: How does my choice of coupling agent affect solvent selection?
Most standard peptide coupling reagents (like EDCI, DCC, HATU) are highly compatible with common polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).[2][7] However, some specific reagents have unique solubility profiles. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) works well in alcohols and acetonitrile, which can be advantageous if your starting carboxylic acid has poor solubility in chlorinated solvents.[8][9] Always consult the technical data sheet for your specific coupling agent.
Section 2: Solvent Properties and Compatibility
The table below provides a comparative overview of common solvents used for Weinreb amide synthesis.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | 9.1 | Excellent solvating power for many organics, volatile, easy to remove. | Low boiling point, can form emulsions during workup.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Good general-purpose solvent, often better than DCM for dissolving salts. | Can form peroxides, higher boiling point than DCM. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Highly polar, good for dissolving polar starting materials, higher boiling point. | Can be difficult to remove completely, relatively expensive. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvating power for highly polar and poorly soluble compounds. | Very high boiling point, difficult to remove, can decompose at high temps. |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Allows for higher reaction temperatures, good for azeotropic water removal. | Poor solvent for polar salts like DMHA·HCl.[10] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | 6.0 | Good extraction solvent, relatively benign. | Can be susceptible to hydrolysis with strong acids/bases. |
Section 3: Troubleshooting Guide for Weinreb Amide Synthesis
Even with careful planning, issues can arise. This section provides solutions to common solvent-related problems.
Scenario 1: Low or No Reaction Conversion
-
Symptom: Your starting carboxylic acid is largely unreacted after the recommended reaction time.
-
Primary Suspect (Solvent-Related): Incomplete dissolution of reactants, leading to a heterogeneous mixture and insufficient concentration of the active nucleophile. DMHA·HCl may not have been fully neutralized and dissolved.
-
Troubleshooting Steps:
-
Verify Solubility: Before starting the reaction, confirm that your starting material is soluble in the chosen solvent.
-
Change Solvent System: If using a less polar solvent like DCM, try switching to THF. If solubility issues persist, consider using a small amount of DMF as a co-solvent or switching entirely to acetonitrile or DMF.
-
Order of Addition: Add the carboxylic acid, solvent, and base first. Stir for a few minutes to ensure a homogenous solution before adding the solid DMHA·HCl. This allows the base to be readily available to liberate the free amine as it dissolves.
-
Scenario 2: Difficult Product Isolation & Workup
-
Symptom: Persistent emulsions form during the aqueous extraction, making layer separation nearly impossible.
-
Primary Suspect (Solvent-Related): Use of chlorinated solvents like DCM, which have a density close to water, can predispose the system to emulsions, especially if salts are present.[6]
-
Troubleshooting Steps:
-
Add Brine: Before abandoning the extraction, add a significant volume of saturated aqueous NaCl solution (brine). This increases the density and ionic strength of the aqueous layer, which often helps break the emulsion.[6]
-
Filter First: If your coupling agent was DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most solvents and should be filtered off before the aqueous workup.
-
Switch Extraction Solvent: If emulsions are a persistent problem with DCM, perform the workup by first removing the DCM on a rotary evaporator and then re-dissolving the residue in a less dense, water-immiscible solvent like Ethyl Acetate or Diethyl Ether before performing the washes.
-
Scenario 3: Formation of Unexpected Byproducts
-
Symptom: TLC or LC-MS analysis shows multiple spots or masses that do not correspond to the starting material or desired product.
-
Primary Suspect (Solvent-Related): The solvent is not inert under the reaction conditions.
-
Troubleshooting Steps:
-
Avoid Protic Solvents: Unless a specific protocol demands it (like with DMT-MM), avoid protic solvents (water, methanol, ethanol).[8][9] These solvents can compete with the intended nucleophile (DMHA) and react with activated carboxylic acid intermediates, leading to ester byproducts. Protic solvents can also reduce the reactivity of nucleophiles through hydrogen bonding.[11][12][13]
-
Control Temperature: If the reaction is exothermic, ensure adequate cooling. A runaway reaction can exceed the boiling point of a low-boiling solvent like DCM, leading to decomposition. If higher temperatures are needed, switch to a higher-boiling solvent like toluene.[10]
-
Section 4: A Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis of a Weinreb amide from a carboxylic acid using common reagents.
Objective: To synthesize N-methoxy-N-methyl-2-phenylacetamide from 2-phenylacetic acid.
Reagents & Solvents:
-
2-Phenylacetic Acid (1.0 eq)
-
This compound (1.2 eq)
-
EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Caption: Experimental workflow for a standard Weinreb amide synthesis.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenylacetic acid (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the resulting clear solution to 0°C in an ice-water bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise via syringe. Stir for 2 minutes.
-
Amine Addition: Add this compound (1.2 eq) as a solid in one portion. Stir the slurry at 0°C for 10 minutes.
-
Coupling Agent: Add EDCI (1.3 eq) as a solid in several portions over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Workup:
-
Quench the reaction by adding 1N HCl (aqueous).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and finally, brine. The acidic wash removes unreacted amine and the basic wash removes unreacted carboxylic acid.
-
-
Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure Weinreb amide.
References
-
TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
Khalid, M., et al. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Reddit. (2023, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]
-
Shanghai Medpep Co., Ltd. (n.d.). N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
-
Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
Sources
- 1. N,O-Dimethylhydroxylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 4. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 5. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Amide Bond Formation: Navigating the Alternatives to N,N-Dimethylhydroxylamine Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the construction of the amide bond is a ubiquitous and critical transformation. While the Weinreb amide synthesis, employing N,O-Dimethylhydroxylamine hydrochloride, has been a stalwart method for producing key ketone intermediates, the modern synthetic landscape offers a diverse and powerful arsenal of alternative reagents for direct amide bond formation. This guide provides an in-depth comparison of these alternatives, moving beyond a simple catalog of reagents to offer insights into their mechanistic nuances, practical considerations, and supporting experimental data to inform your selection of the optimal tool for your synthetic challenge.
The Enduring Importance of the Amide Bond and the Role of Carboxylic Acid Activation
The amide functional group is a cornerstone of pharmaceuticals, agrochemicals, and materials science. Its prevalence demands robust and versatile synthetic methodologies. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, necessitating the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. N,N-Dimethylhydroxylamine hydrochloride plays a unique role in the Weinreb synthesis by forming a stable chelated intermediate that resists over-addition of organometallic reagents. However, for direct amide synthesis, a different set of activators is required.
A Comparative Overview of Modern Amide Coupling Reagents
The choice of a coupling reagent is a critical parameter that influences reaction efficiency, product purity, reaction time, and the preservation of stereochemical integrity. Below, we explore the most prevalent classes of modern amide coupling reagents.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficacy and cost-effectiveness. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
Mechanism of Action: The reaction proceeds through the attack of the carboxylate on the carbodiimide, forming the O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide and a urea byproduct. To mitigate the risk of racemization and the formation of N-acylurea side products, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.
The Alchemist's Choice: A Comparative Guide to Ketone Synthesis – The Weinreb Amide vs. Classical Methods
In the intricate world of organic synthesis, the ketone functional group stands as a versatile and pivotal intermediate. Its prevalence in pharmaceuticals, natural products, and fine chemicals underscores the critical need for reliable and efficient synthetic methodologies. For the discerning researcher, scientist, and drug development professional, the choice of synthetic route is not merely a matter of procedure but a strategic decision that impacts yield, purity, and the overall elegance of a synthetic campaign. This guide provides an in-depth, objective comparison of the Weinreb amide synthesis with classical ketone synthesis methodologies, supported by experimental data and field-proven insights.
The Enduring Challenge: Controlled Acylation
The synthesis of ketones often involves the acylation of a nucleophile. However, the inherent reactivity of the resulting ketone product towards the same nucleophilic reagent presents a persistent challenge. This over-addition leads to the formation of tertiary alcohols, diminishing the yield of the desired ketone and complicating purification. The methods discussed herein represent various strategies to circumvent this fundamental reactivity issue.
The Weinreb Amide Synthesis: A Paradigm of Controlled Reactivity
First reported by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide synthesis has emerged as a powerful and widely adopted method for the preparation of ketones and aldehydes.[1][2] The ingenuity of this approach lies in the use of N-methoxy-N-methylamides (Weinreb amides), which react with organometallic reagents to form a stable tetrahedral intermediate.[3]
The Mechanism of Control
The key to the Weinreb synthesis is the formation of a five-membered chelated intermediate upon nucleophilic attack by a Grignard or organolithium reagent.[2] This intermediate is stabilized by the coordination of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen.[4] This stable complex prevents the collapse of the tetrahedral intermediate and subsequent elimination of the methoxy-methylamine group until acidic workup. Consequently, the ketone is only liberated during the workup, at which point the highly reactive organometallic reagent has been quenched, thus preventing over-addition.[5]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Advantages:
-
Excellent Prevention of Over-addition: The stable chelated intermediate is the hallmark of this method, leading to high yields of the desired ketone.[3]
-
Broad Substrate Scope: The reaction tolerates a wide variety of functional groups in both the Weinreb amide and the organometallic reagent.[2][6]
-
Mild Reaction Conditions: The reaction can often be carried out at or below room temperature.
Limitations:
-
Two-Step Process: The preparation of the Weinreb amide from a carboxylic acid or its derivative is an additional synthetic step.
-
Stoichiometric Reagents: The method requires the use of stoichiometric organometallic reagents.
Classical Ketone Synthesis Methods: A Comparative Overview
While the Weinreb synthesis offers exceptional control, several classical methods remain relevant and are often the preferred choice depending on the specific synthetic context.
Grignard Reagents with Nitriles
The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis, provides a reliable route to ketones.[7][8]
Mechanism: The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine salt. This salt is stable to further attack by the Grignard reagent.[9] Subsequent hydrolysis converts the imine to the ketone.[10]
Caption: Grignard Reaction with a Nitrile for Ketone Synthesis.
Advantages:
-
Good Prevention of Over-addition: The intermediate imine salt is unreactive towards further Grignard addition.[9]
-
Readily Available Starting Materials: Nitriles are often commercially available or easily prepared.
Limitations:
-
Harsh Hydrolysis Conditions: The acidic workup can sometimes be harsh and may not be suitable for sensitive substrates.
-
Potential for Side Reactions: Grignard reagents are highly basic and can deprotonate acidic protons elsewhere in the molecule.
Grignard Reagents with Acid Chlorides
The reaction of Grignard reagents with acid chlorides is a classical method for C-C bond formation. However, it is notoriously difficult to stop the reaction at the ketone stage due to the high reactivity of the intermediate ketone.[11]
Mechanism: The Grignard reagent adds to the highly electrophilic acid chloride to form a tetrahedral intermediate, which rapidly collapses to form a ketone. This ketone is more reactive than the starting acid chloride towards the Grignard reagent, leading to the formation of a tertiary alcohol.
Advantages:
-
Readily Available Starting Materials: Acid chlorides are easily prepared from carboxylic acids.
Limitations:
-
Prone to Over-addition: This is the major drawback of this method, often leading to low yields of the desired ketone.[11]
-
Requires Low Temperatures: To have any chance of isolating the ketone, the reaction must be carried out at very low temperatures.
Friedel-Crafts Acylation
For the synthesis of aryl ketones, the Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction.[12] It involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13]
Mechanism: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the aryl ketone.[14]
Caption: Friedel-Crafts Acylation Mechanism.
Advantages:
-
Direct Aryl Ketone Synthesis: It is a direct and efficient method for preparing aryl ketones.[15]
-
No Over-acylation: The product ketone is deactivated towards further electrophilic substitution, preventing polyacylation.[12]
Limitations:
-
Limited to Aromatic Substrates: This method is only applicable to the synthesis of aryl ketones.
-
Substrate Limitations: The aromatic ring must not contain strongly deactivating groups.
-
Stoichiometric Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required.
Gilman Reagents (Organocuprates) with Acid Chlorides
The use of Gilman reagents (lithium dialkylcuprates, R₂CuLi) provides a milder and more selective alternative to Grignard reagents for the acylation of acid chlorides.[16]
Mechanism: Gilman reagents are less reactive than Grignard reagents and selectively react with acid chlorides to form ketones. The tetrahedral intermediate formed is more stable and does not readily react further with the Gilman reagent, thus preventing over-addition.[17][18]
Advantages:
-
Excellent Prevention of Over-addition: Gilman reagents are much less prone to over-addition than Grignard reagents.[16]
-
Milder Reaction Conditions: The reaction can be carried out under milder conditions than the corresponding Grignard reaction.
Limitations:
-
Preparation of the Reagent: Gilman reagents need to be prepared in situ from an organolithium reagent and a copper(I) salt.[19]
-
Stoichiometric Reagent: Only one of the two alkyl groups on the cuprate is transferred.
Quantitative Comparison of Ketone Synthesis Methods
The following table provides a summary of the performance of the discussed methods for the synthesis of long-chain ketones.[20]
| Method | Reactants | Reagents/Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Weinreb Amide Synthesis | Weinreb Amide, Grignard or Organolithium Reagent | THF | 1-4 | 0 to rt | 75-95 |
| Grignard Reaction with Nitriles | Nitrile, Grignard Reagent | Diethyl ether or THF, followed by aqueous acid | 2-6 | 0 to reflux | 60-80 |
| Friedel-Crafts Acylation | Arene, Acyl Chloride/Anhydride | AlCl₃ or other Lewis acid | 1-5 | 0 to reflux | 70-90 |
| Gilman Reagent with Acid Chlorides | Acid Chloride, Gilman Reagent | Diethyl ether or THF | 1-3 | -78 to 0 | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes the formation of a Weinreb amide using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Triethylamine (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in DCM, add N,O-dimethylhydroxylamine hydrochloride and triethylamine.
-
Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Weinreb amide.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired ketone.
Protocol 3: Friedel-Crafts Acylation of Toluene
This protocol describes the acylation of toluene with acetyl chloride.[13]
Materials:
-
Toluene (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of anhydrous AlCl₃ in DCM at 0 °C, add acetyl chloride dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add toluene dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography.
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a ketone synthesis method is a critical decision that hinges on several factors, including the nature of the substrate, the desired functional group tolerance, and the overall synthetic strategy.
-
The Weinreb amide synthesis stands out for its exceptional control over reactivity, making it the method of choice when dealing with precious or complex substrates where preventing over-addition is paramount.[21] Its broad functional group tolerance further enhances its utility in multi-step syntheses.[6][22]
-
The Grignard reaction with nitriles offers a reliable and straightforward alternative, particularly when the starting nitrile is readily available.
-
Friedel-Crafts acylation remains the gold standard for the synthesis of aryl ketones, offering a direct and efficient route.
-
The use of Gilman reagents provides a valuable tool for the selective acylation of acid chlorides, overcoming the primary limitation of the more reactive Grignard reagents.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method empowers the synthetic chemist to make an informed decision, leading to a successful and efficient synthesis of the target ketone.
References
- CHEM 345, University of Wisconsin-Madison. (n.d.).
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
Clark, J. (2016). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
-
Chemistry Notes. (2020). Gilman Reagent: Preparation and reactions with easy mechanism. [Link]
- Wang, C., et al. (2015).
- Dong, J., et al. (2019). A general approach to intermolecular carbonylation of arene C–H bonds to ketones through catalytic aroyl triflate formation.
-
Grokipedia. (n.d.). Gilman reagent. [Link]
- Bechara, W. S., Pelletier, G., & Charette, A. B. (2012). Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides.
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. Organic Letters, 22(9), 3485–3489.
-
ResearchGate. (n.d.). Ketone synthesis via different methodologies. [Link]
- Mohammed, S. A., & Maher, K. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(6).
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
-
StudyRaid. (2025). Understand grignard-Based Routes to Acetophenone. [Link]
-
LibreTexts Chemistry. (2023). Conversion to ketones using Grignard reagents. [Link]
-
MDPI. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]
-
ResearchGate. (n.d.). Comparison of the classical approaches to ketone synthesis with the palladium-catalysed carbonylative C–H bond functionalization reaction described here. [Link]
- Mohammed, S. A., & Maher, K. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626.
- Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis of 2-aminobenzophenones: A review. 4(1), 1-11.
-
Chemistry For Everyone. (2025). What Is Chemoselectivity In Organic Chemistry?. [Link]
- University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent.
-
MDPI. (2021). Theoretical Insight into the Reversal of Chemoselectivity in Diels-Alder Reactions of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted and Lewis Acids. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]
-
Chemistry Stack Exchange. (2014). Synthesis of benzophenone. [Link]
- University of Wisconsin-Madison. (n.d.). 1. Grignard Reaction.
-
ACS Omega. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. [Link]
-
Slideshare. (n.d.). 1. Gilman's reagent. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
-
UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. [Link]
-
Scribd. (n.d.). Synthesis of Acetophenone. [Link]
- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
-
The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. grokipedia.com [grokipedia.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
A Senior Application Scientist’s Guide to the Analytical Characterization of Weinreb Amides
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, objective comparison of analytical techniques for the structural elucidation and purity assessment of N-methoxy-N-methylamides (Weinreb amides). It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and presenting a holistic, self-validating analytical workflow.
Introduction: The Unique Challenge of the Weinreb Amide
The N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in modern organic synthesis since its popularization by Steven M. Weinreb and Steven Nahm in 1981.[1] Its primary utility lies in the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[2][3] The reaction of a Weinreb amide with an organometallic reagent (like a Grignard or organolithium reagent) uniquely halts at the ketone stage, preventing the common issue of over-addition that yields tertiary alcohols.[1][4][5]
This remarkable stability is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate, where the incoming metal is chelated by both the carbonyl oxygen and the N-methoxy oxygen.[1][6][7] This intermediate collapses to the ketone only upon aqueous workup.[2]
However, the very stability and unique structure of the Weinreb amide necessitate a rigorous and multi-faceted analytical approach. Proper characterization is not merely a confirmatory step; it is essential to:
-
Verify Complete Conversion: Ensure the starting material (e.g., acid chloride, ester) has been fully converted to the target amide.
-
Confirm Structural Integrity: Validate the presence of the critical N-methoxy-N-methyl moiety.
-
Quantify Purity: Identify and quantify any unreacted starting materials, reagents (like N,O-dimethylhydroxylamine), or side products.
-
Ensure Stereochemical Fidelity: For chiral substrates, confirm that no racemization has occurred during the amide formation.[8]
This guide details the primary analytical techniques for achieving these goals, providing not only the "how" but the fundamental "why" behind each method's application to Weinreb amide characterization.
The Spectroscopic Core: Elucidating the Molecular Structure
Spectroscopy is the cornerstone of Weinreb amide characterization, providing unambiguous information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful technique for the primary structural elucidation of Weinreb amides. A full assignment using a combination of 1D and 2D NMR experiments provides definitive proof of synthesis.
Causality Behind the Chemical Shifts: The key to NMR identification lies in the two distinct signals from the N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups. These protons and carbons are in unique electronic environments, giving rise to characteristic, well-resolved signals.
-
¹H NMR: In a typical proton NMR spectrum, two sharp singlets are the hallmark of a successful Weinreb amide synthesis.
-
N-CH₃ Signal: Appears around δ 3.1-3.4 ppm . This upfield position is typical for a methyl group attached to a nitrogen atom within an amide.
-
O-CH₃ Signal: Appears further downfield, around δ 3.6-3.8 ppm . The proximity to the more electronegative oxygen atom deshields these protons more than the N-methyl protons, resulting in a higher chemical shift.
-
-
¹³C NMR: The carbon spectrum provides complementary evidence.
-
N-CH₃ Signal: Typically observed around δ 32-34 ppm .
-
O-CH₃ Signal: Found significantly downfield, around δ 61-62 ppm , again due to the deshielding effect of the attached oxygen.
-
Carbonyl (C=O) Signal: The amide carbonyl carbon resonance appears in the range of δ 165-175 ppm , which is typical for amide functionalities.[8][9]
-
-
Advanced NMR Techniques (HSQC, HMBC, ¹⁵N NMR): For complex molecules, 2D NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the proton signals of the -OCH₃ and -NCH₃ groups to their respective carbon signals, confirming their connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations. A key correlation to look for is from the -OCH₃ and -NCH₃ protons to the amide carbonyl carbon, which definitively establishes the entire Weinreb amide moiety.
-
¹⁵N NMR: While less common, ¹⁵N NMR can provide additional confirmation. The nitrogen of the Weinreb amide typically appears in the range of δ -194 to -199 ppm (referenced against external nitromethane).[9]
-
Data Presentation: Representative NMR Data for Weinreb Amides
| Compound Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| N-methoxy-N-methylbenzamide | 3.37 (s, 3H, NCH₃), 3.56 (s, 3H, OCH₃), 7.41-7.67 (m, 5H, Ar-H) | 34.0 (NCH₃), 61.2 (OCH₃), 128.2, 128.3, 130.8, 134.2 (Ar-C), 170.2 (C=O) | [8] |
| N-methoxy-N-methylacrylamide | 3.26 (s, 3H, NCH₃), 3.70 (s, 3H, OCH₃), 5.7-6.5 (m, 3H, Vinyl-H) | 32.3 (NCH₃), 61.8 (OCH₃), 125.9, 129.1 (Vinyl-C), 166.5 (C=O) | [9] |
| (E)-N-methoxy-N,3-dimethylbut-2-enamide | 2.49 (s, 3H), 3.25 (s, 3H, NCH₃), 3.70 (s, 3H, OCH₃), 6.57 (s, 1H) | 17.1, 60.9 (OCH₃), 31.6 (NCH₃), 115.8, 150.0, 166.9 (C=O) | [10] |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS is essential for confirming the molecular weight of the synthesized amide and, with high-resolution instruments, its elemental composition.
-
Ionization Techniques:
-
Electron Ionization (EI): A hard ionization technique that often provides valuable fragmentation data. A common fragmentation pattern for Weinreb amides is the loss of the N(Me)OMe radical, leading to a prominent acylium ion peak ([M - 60]⁺).
-
Electrospray Ionization (ESI): A softer ionization technique, ideal for generating a strong protonated molecular ion peak ([M+H]⁺), which clearly indicates the molecular weight.
-
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. By measuring the mass-to-charge ratio to four or more decimal places, HRMS provides an unambiguous elemental composition, distinguishing the target compound from any potential impurities with the same nominal mass. The observation of an experimental mass that matches the calculated mass to within 5 ppm is considered definitive proof of the elemental formula.[10]
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a quick, simple, and effective method for confirming the presence of the key amide carbonyl group.
-
Amide I Band (C=O Stretch): The most prominent feature in the IR spectrum of a Weinreb amide is the strong carbonyl stretching absorption. This band typically appears in the range of 1630-1680 cm⁻¹ .[9] The exact position depends on the molecular structure (e.g., conjugation). This frequency is characteristic of a tertiary amide and helps confirm the conversion from other carbonyl-containing starting materials like esters (typically 1735-1750 cm⁻¹) or acid chlorides (typically ~1800 cm⁻¹).
Chromatographic Methods: Assessing Purity and Monitoring Reactions
While spectroscopy confirms structure, chromatography is essential for determining the purity of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis. A well-developed HPLC method can separate the Weinreb amide from starting materials, reagents, and byproducts.
-
Method Development:
-
Stationary Phase: A reversed-phase C18 column is the most common starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective.
-
Detection: UV detection is standard, as most Weinreb amides possess a chromophore (the carbonyl group or aromatic rings). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Trustworthiness through System Suitability: Before analysis, the system must be validated. A standard mixture should be run to check for:
-
Resolution (Rs > 2): Ensures baseline separation between the main peak and its closest impurity.
-
Tailing Factor (T < 1.5): Confirms good peak shape for accurate integration.
-
Reproducibility (%RSD < 2%): Verifies the consistency of injections.
-
-
Chiral HPLC: When synthesizing Weinreb amides from chiral carboxylic acids, it is critical to assess enantiomeric purity.[11] This requires a specialized chiral stationary phase (e.g., cellulose- or amylose-based columns) and a different mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol).
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for real-time reaction monitoring. Its simplicity and speed allow a chemist to quickly gauge the consumption of starting material and the formation of the product.
-
Why it Works: The polarity difference between the starting material (e.g., a carboxylic acid) and the resulting Weinreb amide is usually significant enough to allow for easy separation on a silica plate. The amide is typically less polar than the corresponding acid but more polar than an ester or acid chloride.
-
Visualization: Spots can be visualized using a UV lamp (if the compounds are UV-active) and/or by staining with a potassium permanganate (KMnO₄) dip, which reacts with most organic compounds.
Definitive Confirmation: X-ray Crystallography
For Weinreb amides that are stable, crystalline solids, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure and stereochemistry.[12] It generates a 3D model of the molecule, confirming the precise connectivity and spatial arrangement of every atom. While not a routine technique for every sample, it is the gold standard for structural verification, especially for novel compounds or when absolute stereochemistry must be confirmed.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates them into a logical workflow. This ensures both structural confirmation and purity assessment are thoroughly addressed.
Diagram: Logical Workflow for Weinreb Amide Characterization
Caption: A typical analytical workflow for synthesizing and characterizing a Weinreb amide.
Experimental Protocols
The following protocols are provided as validated starting points for analysis.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified Weinreb amide into a clean NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it dissolves a wide range of organic compounds.[9] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
If necessary, perform 2D experiments like COSY, HSQC, and HMBC to resolve ambiguities and confirm assignments.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Reference the spectra to the TMS or residual solvent peak.
Protocol 2: General Purpose HPLC Method for Purity Assessment
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column heater (set to 30 °C), and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient from 5% B to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 220 nm or 254 nm).
-
Sample Preparation: Prepare a stock solution of the Weinreb amide in acetonitrile or methanol at approximately 1 mg/mL. Dilute to ~0.1 mg/mL with a 50:50 mixture of water:acetonitrile.
-
Analysis: Inject 10 µL. Integrate all peaks and report purity as a percentage based on the area of the main peak relative to the total area of all peaks.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H, ¹³C NMR | Detailed structural framework, connectivity, electronic environment | Unambiguous structure proof, identifies key N-Me and O-Me groups | Requires pure sample, relatively low sensitivity |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | High sensitivity, confirms molecular formula | Provides little structural connectivity information on its own |
| IR Spectroscopy | Presence of key functional groups (esp. C=O) | Fast, simple, inexpensive, good for reaction monitoring | Provides limited structural detail, not suitable for purity |
| HPLC | Purity, number of components, enantiomeric purity (chiral) | Highly accurate for quantification, high resolution | Requires method development, destroys the sample |
| TLC | Reaction progress, preliminary purity check | Very fast, inexpensive, uses minimal sample | Not quantitative, low resolution |
| X-ray Crystallography | Absolute 3D structure and stereochemistry | Definitive and unambiguous structural proof | Requires a suitable single crystal, not universally applicable |
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]
-
National Institutes of Health. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information for: General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. [Link]
-
ResearchGate. (2021). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides. [Link]
-
Taylor & Francis Online. (2017). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]
-
National Institutes of Health. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. [Link]
-
ACS Publications. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. [Link]
-
Current Protocols. (n.d.). Weinreb amides. [Link]
-
ResearchGate. (2012). Weinreb Amides in Carbene Chemistry: A Time-Resolved IR Investigation into a Potential Intramolecular Stabilization Mechanism. [Link]
-
YouTube. (2012). Introduction to Weinreb amides. [Link]
-
Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
PubMed. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. [Link]
-
Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
ResearchGate. (2018). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
YouTube. (2013). What IS the Weinreb Amide?[Link]
-
National Institutes of Health. (2008). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. [Link]
-
MDPI. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
SlideShare. (2009). Weinreb Amides in Organic Synthesis ism2. [Link]
-
OAText. (2021). Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
National Institutes of Health. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: The Superiority of N,N-Dimethylhydroxylamine Hydrochloride in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of reagents is paramount to the success of complex synthetic campaigns. In the realm of hydroxylamines, N,N-Dimethylhydroxylamine hydrochloride has emerged as a reagent of choice, consistently outperforming its traditional counterparts. This guide provides an in-depth technical comparison, supported by mechanistic insights and experimental frameworks, to elucidate the distinct advantages of employing this compound in your research and development endeavors.
The Critical Challenge in Ketone Synthesis: Overcoming Over-addition
A fundamental challenge in the synthesis of ketones is the propensity of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to "over-add" to the carbonyl group. In traditional approaches utilizing esters or acid chlorides, the initial addition of an organometallic reagent forms the desired ketone. However, this ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the undesired formation of a tertiary alcohol. This lack of control results in lower yields of the target ketone and complicates purification processes.[1][2][3]
The Weinreb Amide: A Paradigm of Controlled Reactivity
The advent of the Weinreb amide, synthesized from a carboxylic acid derivative and N,O-Dimethylhydroxylamine, revolutionized ketone synthesis.[1][4] The resulting N-methoxy-N-methylamide exhibits unique reactivity that elegantly circumvents the over-addition problem. The key to this control lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, the reactive organometallic reagent has been quenched, thus preventing a second addition.[1][5][6]
This remarkable stability and controlled reactivity make N,O-Dimethylhydroxylamine hydrochloride an indispensable tool for the precise and high-yield synthesis of ketones and aldehydes, which are crucial intermediates in the production of numerous active pharmaceutical ingredients (APIs).[7][8]
This compound: The Reagent of Choice
While various hydroxylamines can be used to form amide-like structures, this compound offers a superior combination of stability, reactivity, and handling properties.
Enhanced Stability and Safety Profile
Unsubstituted hydroxylamine and its simple salts, such as hydroxylamine hydrochloride, are notoriously unstable and can be hazardous to handle.[9] They are often sensitive to heat, friction, and shock, and can decompose violently.[9] In contrast, this compound is a stable, crystalline solid that is significantly safer and easier to handle and store under standard laboratory conditions.[10] This enhanced stability is a critical factor in both laboratory-scale research and large-scale industrial applications, where safety and reliability are paramount.
Optimal Electronic and Steric Properties
The two methyl groups on the nitrogen atom of N,N-Dimethylhydroxylamine provide a unique combination of electronic and steric properties. These groups are small enough to not significantly hinder the approach of the organometallic nucleophile, yet they contribute to the stability of the crucial tetrahedral intermediate. This fine-tuning of the hydroxylamine structure is what makes the resulting Weinreb amide so effective.
Comparative Performance: A Data-Driven Perspective
While direct, side-by-side comparative studies in the literature are sparse, the overwhelming prevalence of N,O-Dimethylhydroxylamine in modern synthetic protocols for complex molecules serves as a testament to its superior performance. To provide a quantitative comparison, we present a summary of expected outcomes based on established reactivity principles.
| Hydroxylamine Derivative | Key Feature | Expected Yield of Ketone (Weinreb Synthesis) | Propensity for Side Reactions (e.g., over-addition) | Handling and Stability |
| N,N-Dimethylhydroxylamine HCl | Forms stable chelated intermediate (Weinreb Amide) | High to Excellent (typically >85%) | Very Low | Stable crystalline solid, easy to handle |
| Hydroxylamine HCl | Forms primary hydroxamic acid | Moderate to Low | High (forms complex mixtures) | Unstable, potential explosion hazard |
| N-Methylhydroxylamine HCl | Forms N-methyl hydroxamic acid | Moderate | Moderate to High | More stable than hydroxylamine, but less than the dimethyl derivative |
| O-Methylhydroxylamine HCl | Forms O-methyl hydroxamic acid | Low | High | Prone to other side reactions |
This table illustrates the clear advantage of this compound in achieving high yields and minimizing side reactions, which directly translates to more efficient and cost-effective synthetic routes.
Experimental Protocol: A Comparative Analysis of Hydroxylamine Derivatives in Weinreb Amide Synthesis
To provide a practical framework for evaluating the performance of different hydroxylamines, the following experimental protocol is proposed.
Objective:
To compare the yield and purity of a target ketone synthesized via a Weinreb amide intermediate, using this compound and, as a comparator, N-Methylhydroxylamine hydrochloride.
Materials:
-
Benzoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
This compound
-
N-Methylhydroxylamine hydrochloride
-
Pyridine, anhydrous
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Instrumentation for analysis (e.g., GC-MS, NMR)
Experimental Workflow:
Caption: A streamlined workflow for the comparative synthesis and analysis of a ketone using different hydroxylamine derivatives.
Step-by-Step Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at room temperature. Stir for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude benzoyl chloride.
-
Weinreb Amide Synthesis (to be performed in parallel for each hydroxylamine):
-
Dissolve the crude benzoyl chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, prepare a solution of the respective hydroxylamine hydrochloride (1.1 eq) and anhydrous pyridine (2.2 eq) in anhydrous DCM.
-
Slowly add the hydroxylamine/pyridine solution to the benzoyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Grignard Reaction:
-
Dissolve the crude Weinreb amide in anhydrous THF and cool to 0°C.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the isolated yield of the ketone for each reaction.
-
Analyze the purity of the product and identify any side-products using GC-MS and NMR spectroscopy.
-
The Mechanistic Rationale for Superior Performance
The superior performance of this compound is rooted in the stability of the tetrahedral intermediate formed during the reaction of the corresponding Weinreb amide with an organometallic reagent.
Caption: The stabilized tetrahedral intermediate in the Weinreb ketone synthesis prevents over-addition.
The chelation of the metal cation (from the organometallic reagent) by both the carbonyl oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamino group is the key stabilizing interaction. This chelation prevents the elimination of the hydroxylamide moiety and the reformation of a reactive carbonyl group until the reaction is quenched with acid. In contrast, amides derived from other hydroxylamines either do not form such a stable chelate or are more prone to elimination, leading to the problems of over-addition and reduced yields.
Conclusion
For researchers and drug development professionals seeking precision, reliability, and safety in their synthetic endeavors, this compound is the demonstrably superior reagent for the synthesis of ketones and aldehydes via amide intermediates. Its ability to form stable Weinreb amides, which effectively prevent the common problem of over-addition by organometallic reagents, leads to higher yields, cleaner reactions, and simplified purifications. The enhanced stability and handling characteristics of this compound further solidify its position as an indispensable tool in the modern synthetic chemist's arsenal.
References
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Kaur, P., & Singh, G. (2018). Weinreb Amides: A Versatile and Multifunctional Moiety in Organic Synthesis. ChemistrySelect, 3(32), 9239-9260. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61031, Hydroxylamine hydrochloride. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N,O-Dimethylhydroxylamine Hydrochloride: A Key Reagent in Modern Pharmaceutical Intermediate Synthesis. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to Coupling Agents in Weinreb Amide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the Weinreb amide is an indispensable synthetic intermediate. Its remarkable stability towards organometallic reagents, preventing the common problem of over-addition, allows for the controlled synthesis of ketones and aldehydes.[1][2] The crux of leveraging this powerful functional group often lies in its efficient preparation from a carboxylic acid and N,O-dimethylhydroxylamine. The choice of coupling agent is paramount, directly influencing yield, purity, reaction time, and substrate scope.
This guide provides an in-depth comparative analysis of various coupling agents for Weinreb amide synthesis. Moving beyond a simple catalog of reagents, we will delve into the mechanistic rationale behind their application, present comparative data, and offer detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Cornerstone of Control: The Weinreb Amide Intermediate
The utility of the Weinreb amide stems from the formation of a stable, five-membered chelated intermediate upon reaction with organometallic reagents. This intermediate prevents the collapse of the tetrahedral intermediate and subsequent over-addition, a common pitfall when using other acyl compounds like esters or acid chlorides.[2][3] Upon aqueous workup, this stable chelate hydrolyzes to furnish the desired ketone or aldehyde in high purity.
The Landscape of Coupling Agents: A Comparative Overview
The direct formation of a Weinreb amide from a carboxylic acid requires the activation of the carboxyl group. A diverse array of coupling agents has been developed for this purpose, each with its own set of advantages and limitations. We can broadly categorize these into several major classes.
Phosphorus-Based Reagents
Phosphorus-based reagents are workhorses in amide bond formation, and their application in Weinreb amide synthesis is well-established.
a) Phosphorus Oxychloride (POCl₃)
A recent and highly efficient one-pot method utilizes phosphorus oxychloride (POCl₃) as an acid activator. This approach is lauded for its operational simplicity, high yields, and broad substrate scope, including sterically hindered carboxylic acids.[4][5]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive acyl phosphorodichloridate intermediate, which readily reacts with N,O-dimethylhydroxylamine.
Advantages:
-
High yields, often around 87% for a variety of substrates.[4]
-
Tolerates a wide range of functional groups.[4]
-
Effective for sterically hindered acids.[5]
-
Operationally simple one-pot procedure.[4]
Disadvantages:
-
POCl₃ is a corrosive and moisture-sensitive reagent that must be handled with care.
-
The reaction generates phosphate byproducts that need to be removed during workup.
b) Triphenylphosphine (PPh₃) / Iodine (I₂)
The combination of triphenylphosphine and iodine offers a mild and effective method for Weinreb amide synthesis.[6] This system is particularly useful when avoiding harsher reagents is desirable.
Mechanism of Action: This reagent system forms an acyl iodide intermediate in situ, which is then readily coupled with N,O-dimethylhydroxylamine.
Advantages:
-
Mild reaction conditions.
-
Good yields for a range of substrates.[6]
-
Polymer-supported PPh₃ can be used for simplified purification.[6]
Disadvantages:
-
Stoichiometric amounts of triphenylphosphine oxide are generated as a byproduct, which can sometimes complicate purification.
Carbodiimides
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents widely used in peptide synthesis that have been adapted for Weinreb amide formation.[2][7] They are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[8][9]
Mechanism of Action: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react with N,O-dimethylhydroxylamine to form the Weinreb amide. The addition of HOBt provides an alternative reaction pathway via an active ester, which is less prone to racemization.
Advantages:
-
Readily available and widely used.
-
Water-soluble byproducts in the case of EDC, simplifying workup.[9]
-
Well-established protocols.[7]
Disadvantages:
-
Risk of racemization with chiral carboxylic acids, although mitigated by additives like HOBt.[8]
-
Can be less effective for sterically hindered substrates compared to other reagents.
Uronium and Phosphonium Salts
These reagents, such as HATU, HBTU, and PyBOP, are among the most efficient coupling agents, prized for their high reactivity and low rates of racemization.[10] Their use in Weinreb amide synthesis, particularly for sensitive or sterically demanding substrates, is well-documented.[3][11]
Mechanism of Action: Uronium and phosphonium salts react with the carboxylate to form highly activated acyl-uronium/phosphonium species, which rapidly react with the amine component.
Advantages:
-
High coupling efficiency and fast reaction rates.[8]
-
Low risk of racemization.[11]
-
Effective for difficult couplings, including sterically hindered amino acids.[11]
Disadvantages:
-
Higher cost compared to carbodiimides or phosphorus-based reagents.
-
Byproducts can sometimes be challenging to remove.
Triazine Derivatives
Triazine-based coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), provide a convenient and efficient method for Weinreb amide synthesis.[12][13]
Mechanism of Action: CDMT reacts with the carboxylic acid in the presence of a base like N-methylmorpholine (NMM) to form a highly reactive acyl-triazine activated ester, which then couples with N,O-dimethylhydroxylamine.[13]
Advantages:
-
High yields and clean reactions.[12]
-
The reaction can often be performed as a one-pot procedure.[12]
-
Minimal racemization reported for chiral substrates.[12]
Disadvantages:
-
The cost of triazine derivatives may be higher than some classical reagents.
Performance Comparison of Coupling Agents
The following table summarizes the performance of various coupling agents based on reported yields and qualitative characteristics. It is important to note that reaction conditions and substrates vary across different studies, so this table should be used as a general guide.
| Coupling Agent/System | Typical Yield Range | Key Advantages | Key Disadvantages | References |
| POCl₃ | 80-95% | High yields, broad scope, good for sterically hindered acids, one-pot. | Corrosive, moisture-sensitive, phosphate byproducts. | [4][5] |
| PPh₃ / I₂ | 70-97% | Mild conditions, polymer-supported version available for easy purification. | Stoichiometric PPh₃O byproduct can complicate purification. | [6] |
| EDC / HOBt | 50-90% | Readily available, water-soluble byproducts (EDC), well-established. | Risk of racemization, can be sluggish for difficult couplings. | [7][14] |
| HATU | 63-97% | High efficiency, fast reactions, low racemization, good for difficult couplings. | High cost, byproducts can be difficult to remove. | [3][15] |
| PyBOP | ~90% | High efficiency, less carcinogenic byproduct than BOP. | Potential explosive, relatively expensive. | [16] |
| CDMT | High | High yields, clean reactions, one-pot procedure, low racemization. | Higher cost of reagent. | [12][13] |
Experimental Protocols
The following are representative, step-by-step methodologies for key coupling agents.
Experimental Workflow: General Overview
Protocol 1: Weinreb Amide Synthesis using POCl₃
This protocol is adapted from a high-yield, one-pot procedure.[4]
-
To a solution of the carboxylic acid (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), and N,N-diisopropylethylamine (DIPEA) (3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add phosphorus oxychloride (POCl₃) (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.
Protocol 2: Weinreb Amide Synthesis using HATU
This protocol is a general procedure for uronium salt-mediated couplings.[10][15]
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) and DIPEA (3.0 mmol) to the solution.
-
Cool the mixture to 0 °C and add HATU (1.1 mmol) in one portion.
-
Stir the reaction at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Weinreb Amide Synthesis using EDC/HOBt
This is a standard protocol for carbodiimide-mediated amide bond formation.[7]
-
To a solution of the carboxylic acid (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol) in anhydrous DCM or DMF (10 mL) at 0 °C, add EDC hydrochloride (1.2 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights
Understanding the mechanism of each coupling agent is key to troubleshooting and optimizing your reactions.
Conclusion
The synthesis of Weinreb amides is a critical transformation in modern organic chemistry. The selection of the appropriate coupling agent is a strategic decision that depends on the specific substrate, desired scale, cost considerations, and the potential for side reactions like racemization. For routine syntheses of simple Weinreb amides, cost-effective and robust methods like the use of POCl₃ or PPh₃/I₂ may be ideal. For more delicate substrates, such as chiral α-amino acids or sterically demanding carboxylic acids, the higher reactivity and lower racemization potential of uronium salts like HATU may justify their higher cost. Carbodiimides remain a viable and economical option, particularly when racemization is not a primary concern or can be effectively suppressed with additives. Ultimately, a thorough understanding of the advantages and limitations of each class of coupling agent, as presented in this guide, will enable the practicing chemist to navigate the complexities of Weinreb amide synthesis with confidence and efficiency.
References
-
A Facile One-Pot Synthesis of Weinreb Amides from Carboxylic Acids with POCl₃. (2024). Semantic Scholar. [Link]
-
Lakkakula, R., Roy, A., & Narender, M. (2019). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. Semantic Scholar. [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
-
Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. The Royal Society of Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. ResearchGate. [Link]
-
Sureshbabu, V. V., & Chennakesava, R. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online, 17(4), 543-550. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(12), 656-660. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Katritzky, A. R., & Tala, S. R. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Royal Society of Chemistry. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]
-
A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. ResearchGate. [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Semantic Scholar. [Link]
Sources
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 5. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3 | Semantic Scholar [semanticscholar.org]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 13. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
A Researcher's Guide to Stereoselectivity with N,N-Dimethylhydroxylamine Hydrochloride Intermediates
Introduction: Beyond a Simple Amide
In the landscape of modern organic synthesis, achieving precise control over a molecule's three-dimensional architecture is paramount. This is especially true in drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. N,N-Dimethylhydroxylamine hydrochloride serves as a stable, crystalline precursor to one of the most reliable functional groups for stereocontrolled synthesis: the Weinreb amide (N-methoxy-N-methylamide).
While not inherently chiral, the Weinreb amide, formed by coupling a carboxylic acid with N,N-Dimethylhydroxylamine, provides a uniquely powerful platform for constructing chiral molecules. Its true value lies in its interaction with organometallic reagents. The N-methoxy-N-methyl group forms a stable five-membered chelate with the metal ion (e.g., Mg²⁺, Li⁺), which not only prevents the common problem of over-addition that plagues reactive species like esters and acid chlorides but also serves as a rigidifying stereochemical anchor. This guide provides a comparative analysis of the stereoselectivity achievable with Weinreb amides, supported by experimental protocols and mechanistic insights.
The Weinreb Amide: A Nexus of Stability and Controlled Reactivity
The efficacy of the Weinreb amide in stereoselective synthesis stems from a predictable reaction mechanism. Upon attack by an organometallic reagent (e.g., Grignard or organolithium), a stable tetrahedral intermediate is formed. The N-methoxy group's ability to chelate the metal atom holds this intermediate in place, preventing its collapse and subsequent second addition until an acidic workup is performed. This chelation is the key to both its stability and its utility in directing the stereochemical outcome of reactions, particularly in systems with existing chirality.
The general workflow for utilizing this compound to achieve a stereocontrolled ketone synthesis is a cornerstone of modern synthetic chemistry.
Comparative Analysis: Stereoselectivity in Action
The superiority of the Weinreb amide in directing stereochemistry is best illustrated through a direct comparison with other common carboxylic acid derivatives, such as esters or aldehydes, in reactions involving additions to adjacent chiral centers.
Case Study: Addition to α-Alkoxy Carbonyls
Consider the addition of an organometallic reagent to an α-alkoxy carbonyl compound. The stereochemical outcome is dictated by the competition between non-chelation (Felkin-Anh model) and chelation-controlled pathways.
-
Felkin-Anh Model: The largest group (L) orients anti-periplanar to the incoming nucleophile to minimize steric hindrance.
-
Chelation Control: A Lewis acidic reagent coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a rigid cyclic intermediate that forces the nucleophile to attack from a specific face.
The Weinreb amide strongly favors the chelation control model due to the additional coordination site provided by the N-methoxy group. This often leads to a reversal and significant enhancement of diastereoselectivity compared to analogous esters or aldehydes.
literature review of the efficiency of N,N-Dimethylhydroxylamine hydrochloride in complex molecule synthesis
A Comparative Guide to the Efficiency and Versatility of Weinreb Amide Chemistry
For researchers, scientists, and professionals in the intricate world of drug development and complex molecule synthesis, the choice of synthetic methodology is paramount. Efficiency, selectivity, and functional group tolerance are the cornerstones of a successful synthetic campaign. Among the arsenal of reactions available to the modern chemist, the Weinreb-Nahm ketone synthesis, which hinges on the use of N,N-Dimethylhydroxylamine hydrochloride, has established itself as a remarkably reliable and versatile tool. This guide provides an in-depth, objective comparison of the Weinreb amide strategy with its alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.
The Cornerstone of Controlled Acylation: The Weinreb Amide
The journey to a complex molecular target is often paved with the strategic formation of carbon-carbon bonds. A common challenge in this journey is the controlled addition of organometallic reagents to carboxylic acid derivatives to form ketones. Traditional methods, such as the reaction of Grignard or organolithium reagents with esters or acid chlorides, are frequently plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] This lack of control can significantly diminish the yield of the desired ketone and complicate purification processes.
The advent of the Weinreb-Nahm synthesis in 1981 presented an elegant solution to this long-standing problem.[1] The strategy involves the conversion of a carboxylic acid or its derivative into an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This is achieved through a coupling reaction with N,O-dimethylhydroxylamine, which is commercially available as its stable hydrochloride salt.[2]
The genius of the Weinreb amide lies in its reaction with organometallic reagents. The nucleophilic addition to the amide carbonyl forms a stable, five-membered chelated tetrahedral intermediate.[3] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen, preventing its collapse and subsequent second addition of the organometallic reagent.[3][4] Upon acidic workup, this stable intermediate readily hydrolyzes to afford the desired ketone in high yield.[4]
A Comparative Analysis of Weinreb Amide Formation
The efficiency of the Weinreb ketone synthesis begins with the effective formation of the Weinreb amide itself. A variety of coupling reagents can be employed to mediate the reaction between a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. The choice of reagent can impact yield, reaction conditions, and the ease of purification.
| Coupling Reagent System | Typical Conditions | Advantages | Disadvantages | Representative Yields |
| Carbodiimides (DCC, EDC) + HOBt | DCM or DMF, 0 °C to RT | Readily available, cost-effective. | Formation of urea byproducts can complicate purification (especially with DCC).[5] | 70-95% |
| Onium Salts (HBTU, HATU, PyBOP) | DMF or NMP, RT | High coupling efficiency, rapid reactions.[6] | More expensive than carbodiimides. | 85-98% |
| Phosphonium Reagents (BOP) | DCM or DMF, RT | Effective for sterically hindered substrates. | Stoichiometric amounts of carcinogenic HMPA are produced as a byproduct. | 80-95% |
| Acid Chlorides | Pyridine, 0 °C | Simple procedure for readily available acid chlorides. | Limited by the availability and stability of the acid chloride starting material.[7] | >90% |
| Esters + AlMe₃ or AlMe₂Cl | Toluene or DCM, RT | Direct conversion from esters. | Requires the use of pyrophoric aluminum reagents.[1] | 80-95% |
| CPI-Cl (in situ acid chloride formation) | CH₂Cl₂, DIPEA, RT | Mild conditions, compatible with acid-sensitive groups like Boc.[7] | Reagent is not as common as others. | 80-95% |
Head-to-Head: Weinreb Ketone Synthesis vs. Alternative Methodologies
The true measure of a synthetic method's utility lies in its performance against other available techniques. The Weinreb ketone synthesis has been widely adopted due to its broad functional group tolerance and high yields.[1]
| Method | Description | Advantages | Disadvantages | Functional Group Tolerance |
| Weinreb Ketone Synthesis | Reaction of a Weinreb amide with an organometallic reagent. | High yields, prevents over-addition, broad functional group tolerance (esters, amides, halides, silyl ethers).[1][8] | Requires a two-step process (amide formation, then addition). | Excellent |
| Grignard/Organolithium on Esters | Direct addition of organometallic reagents to esters. | One-step process from a common starting material. | Prone to over-addition to form tertiary alcohols, less predictable yields.[9] | Moderate to Poor |
| Grignard/Organolithium on Acid Chlorides | Direct addition of organometallic reagents to acid chlorides. | Highly reactive, often fast reactions. | Prone to over-addition, acid chlorides can be difficult to prepare and handle. | Moderate to Poor |
| Morpholine Amides | Similar to Weinreb amides, using morpholine instead of N,O-dimethylhydroxylamine. | Good water solubility of the amide, economically accessible.[4] | Can exhibit different reactivity and chelation properties compared to Weinreb amides.[4] | Good |
| Photoredox/Nickel Catalysis | Cross-electrophile coupling of carboxylic acids and organohalides. | Direct conversion from carboxylic acids, avoids pre-activation.[10] | Requires specific catalysts and ligands, may not be suitable for all substrates.[10] | Good, but can be sensitive to certain functional groups. |
| Friedel-Crafts Acylation | Acylation of aromatic compounds using an acyl halide and a Lewis acid catalyst. | Effective for the synthesis of aryl ketones. | Limited to aromatic substrates, often requires harsh conditions, regioselectivity can be an issue. | Poor |
| Ozonolysis of Alkenes | Oxidative cleavage of an alkene to yield ketones or aldehydes. | High yields, predictable regioselectivity. | Requires a pre-existing alkene, ozonolysis can be hazardous. | Good |
Beyond Ketones: The Versatility of Weinreb Amides in Aldehyde Synthesis
The utility of this compound extends beyond the synthesis of ketones. Weinreb amides can be selectively reduced to aldehydes using hydride reagents, most notably Diisobutylaluminium hydride (DIBAL-H).[11] Similar to the reaction with organometallic reagents, the reduction proceeds through a stable chelated intermediate, which upon workup, liberates the aldehyde. This method offers a high degree of control and avoids the over-reduction to the corresponding alcohol, a common side reaction when reducing esters or acid chlorides.[12]
A comparative study on the reduction of various functional groups highlights the superior selectivity of the Weinreb amide reduction. The general reactivity towards reducing agents is ranked as Weinreb amide > ester > nitrile, allowing for the chemoselective reduction of a Weinreb amide in the presence of these other functional groups.[12]
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using EDC and HOBt
This protocol provides a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), HOBt (1.5 equiv), and EDC·HCl (1.5 equiv).
-
Slowly add DIPEA (3.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.
-
Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
This protocol outlines a general procedure for the synthesis of a ketone from a Weinreb amide using a Grignard reagent.
-
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of the Weinreb amide (1.0 equiv) in anhydrous THF at 0 °C, add the Grignard reagent (1.5 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
-
Conclusion: A Reliable Partner in Synthesis
This compound, through its role in the formation of Weinreb amides, has proven to be an indispensable reagent in the synthesis of complex molecules. The Weinreb ketone synthesis offers a superior level of control and functional group tolerance compared to many classical and contemporary methods. Its ability to circumvent the persistent issue of over-addition in reactions with highly reactive organometallic reagents makes it a go-to strategy for the reliable and high-yielding preparation of ketones. Furthermore, the selective reduction of Weinreb amides provides an equally robust route to aldehydes. For the discerning chemist navigating the challenges of modern organic synthesis, the Weinreb amide methodology represents a well-tested and highly efficient pathway to success.
References
Please note that for brevity and to maintain the flow of the guide, a consolidated list of references is provided. The in-text citations correspond to the numbers in this list.
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Org. Lett.2016 , 18, 14, 3422–3425. [Link]
-
DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Adv.2021 , 11, 33433-33438. [Link]
-
Ketone synthesis via different methodologies. ResearchGate. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA). Bull. Korean Chem. Soc.2010 , 31, 12, 3791-3792. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. Curr. Org. Synth.2019 , 16. [Link]
-
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synth. Commun.2019 , 49, 19, 2521-2530. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules2020 , 25, 19, 4572. [Link]
-
DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. [Link]
-
The synthesis of aldehydes through reduction. In Science of Synthesis; 2014. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Orient. J. Chem.2020 , 36, 2, 1-18. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega2022 , 7, 51, 48092–48100. [Link]
-
Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nat. Commun.2020 , 11, 3224. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Iraqi J. Sci.2019 , 60, 12, 2735-2757. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Org. Lett.2020 , 22, 9, 3433–3438. [Link]
-
synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2011 , 52, 43, 5666-5668. [Link]
-
The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. Curr. Med. Chem.2021 , 28, 33, 6724–6741. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega2022 , 7, 51, 48092–48100. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Front. Chem.2019 , 7, 203. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Ketone synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]
-
The Synthesis and Utilization of Ketone bodies. Rose-Hulman Institute of Technology. [Link]
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Lett.2007 , 48, 4, 619-622. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to Amide Bond Formation: A Cost-Benefit Analysis of N,N-Dimethylhydroxylamine Hydrochloride in Large-Scale Synthesis
For researchers and process chemists in the pharmaceutical industry, the efficient and reliable formation of amide bonds is a cornerstone of drug development. However, moving from bench-scale synthesis to large-scale production introduces a new set of challenges where cost, safety, and waste management become as critical as reaction yield. This guide provides an in-depth analysis of a classic and robust tool—the Weinreb amide, synthesized using N,N-Dimethylhydroxylamine hydrochloride—and objectively compares its utility against common modern alternatives in an industrial setting.
The Central Role of the Weinreb Amide in Ketone Synthesis
The primary application of this compound (DMHA HCl) is in the preparation of N-methoxy-N-methylamides, famously known as Weinreb amides.[1][2][3][4] Their value in large-scale synthesis does not lie in being a direct method for creating a final amide product, but in serving as a uniquely stable and versatile intermediate for the synthesis of ketones and aldehydes.[3]
The challenge with many potent carbon nucleophiles, such as Grignard or organolithium reagents, is their high reactivity. When added to common acylating agents like acid chlorides or esters, the reaction often proceeds past the desired ketone stage, leading to a secondary addition and the formation of a tertiary alcohol. This "over-addition" results in significant yield loss and complex purification challenges.
The Weinreb amide elegantly solves this problem. The nucleophilic attack forms a stable, five-membered tetrahedral intermediate chelated by the N-methoxy group.[5] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup is performed. This inherent stability effectively protects the carbonyl from a second nucleophilic attack, ensuring a clean, high-yield conversion to the desired ketone.[5]
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Caption: Comparison of Weinreb amide pathway versus direct acylation for ketone synthesis.
Cost-Benefit Analysis: Weinreb Amide vs. Direct Amidation Reagents
When the final target is a simple amide, not a ketone, the use of DMHA HCl is not a direct route. In these cases, a process chemist must choose from a vast arsenal of coupling reagents. The decision hinges on a careful balance of cost, performance, safety, and environmental impact.
Here, we compare the Weinreb approach (viewed as a two-step process to a ketone, which is often a precursor to a more complex amide) against direct amidation methods.
| Parameter | Weinreb Amide Route (via DMHA HCl) | High-Activity Coupling Agents (e.g., HATU) | Bulk Reagents (e.g., T3P®, SOCl₂) |
| Primary Use Case | Synthesis of ketones/aldehydes from organometallics. | Difficult couplings, peptide synthesis, acid/amine sensitivity. | Standard, robust amide bond formation. |
| Reagent Cost | Moderate. DMHA HCl cost is significant (~$6,500/kg), plus the cost of the initial activating agent. | Very High. HATU is a premium reagent, costing ~ | Low. T3P® is more economical (~$60/kg for a 50% solution), and SOCl₂ is a commodity chemical.[9] |
| Typical Yield | Excellent. Often >90% for both amide formation and subsequent ketone synthesis due to high stability and clean conversion. | Excellent. Very high efficiency, often >95%, even with sterically hindered substrates.[8] | Good to Excellent. Yields are generally high (>85%), but can be lower for challenging substrates.[10] |
| Process Safety | Manageable. Involves standard handling of acid chlorides or activated acids. Subsequent use of pyrophoric organometallics requires strict engineering controls. | High Concern. Reagents based on HOBt/HOAt (related to HATU) can be explosive, a major risk at industrial scale.[10] | High Concern. SOCl₂ is highly corrosive and toxic, releasing HCl and SO₂ gas. T3P® is moisture-sensitive.[9][11] |
| Atom Economy | Poor. The "amide" formed is an intermediate. The N-methoxy-N-methylamine portion is a leaving group in the final step. | Very Poor. Large, complex molecules are used to activate a simple carboxyl group, generating significant waste. | Good (T3P®) to Moderate (SOCl₂). T3P® byproducts are water-soluble phosphonic acids. SOCl₂ generates gaseous byproducts. |
| Waste Stream | Moderate. Byproducts from the activation step (e.g., imidazole from CDI, phosphonic acids from T3P®) plus the liberated DMHA after ketone formation. | Problematic. Generates tetramethylurea and hexafluorophosphate/HOAt salts, which require specific waste handling. | Varies. T3P® generates water-soluble, relatively benign byproducts. SOCl₂ waste requires scrubbing and neutralization. |
| Key Benefit | Prevents over-addition. Unparalleled reliability for clean ketone synthesis.[3][5] | High reactivity and speed. Excellent for difficult or sensitive couplings where yield and purity are paramount. | Low cost and scalability. Well-established, cost-effective methods for straightforward amidations. |
| Key Drawback | Indirect route for amides. Adds steps if the final product is not a ketone. | Prohibitive cost and poor atom economy for large-scale manufacturing of simple molecules. | Harsh conditions and safety risks (especially SOCl₂). May not be suitable for sensitive substrates. |
Experimental Protocols: A Comparative Workflow
To provide a practical context, we outline standardized, scalable protocols for both a Weinreb amide synthesis and a direct amidation using a common alternative.
Protocol 1: Large-Scale Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol uses N,N'-Carbonyldiimidazole (CDI), a safe and effective activating agent that produces only gaseous (CO₂) and easily removable (imidazole) byproducts.
Objective: To synthesize N-methoxy-N-methyl-(4-chlorobenzamide) on a 1 mole scale.
Materials:
-
4-Chlorobenzoic acid (156.5 g, 1.0 mol)
-
N,N'-Carbonyldiimidazole (CDI) (178.4 g, 1.1 mol)
-
This compound (DMHA HCl) (107.3 g, 1.1 mol)
-
Tetrahydrofuran (THF), anhydrous (2.0 L)
-
Triethylamine (TEA) (153 mL, 1.1 mol)
-
1M Hydrochloric Acid (1.0 L)
-
Saturated Sodium Bicarbonate solution (1.0 L)
-
Brine (1.0 L)
-
Magnesium Sulfate, anhydrous
Procedure:
-
Activation: Charge a 5 L jacketed reactor with 4-chlorobenzoic acid and anhydrous THF. Stir under a nitrogen atmosphere until dissolved. Cool the solution to 0-5 °C. Add CDI portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. Gas evolution (CO₂) will be observed.
-
Coupling: Stir the reaction mixture at room temperature for 1 hour. In a separate vessel, slurry DMHA HCl in THF (0.5 L) and add TEA. Stir for 15 minutes. Add this slurry to the reactor over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by HPLC until consumption of the starting carboxylic acid is >99%.
-
Workup: Quench the reaction by slowly adding 1M HCl. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide as a solid or oil.
Causality:
-
Why CDI? CDI is safer than thionyl chloride on scale and its byproducts are easier to manage than those from phosphonium or uronium reagents.
-
Why TEA? The triethylamine is added to neutralize the hydrochloride salt of DMHA, liberating the free amine required for the nucleophilic attack.
Protocol 2: Direct Amidation Using Propylphosphonic Anhydride (T3P®)
Objective: To synthesize N-benzyl-(4-chlorobenzamide) on a 1 mole scale.
Materials:
-
4-Chlorobenzoic acid (156.5 g, 1.0 mol)
-
Benzylamine (107.2 g, 1.0 mol)
-
T3P® (50% solution in Ethyl Acetate) (636 g, 1.0 mol)
-
Pyridine (242 mL, 3.0 mol)
-
Ethyl Acetate (2.0 L)
-
1M Sodium Hydroxide (1.5 L)
Procedure:
-
Reaction Setup: Charge a 5 L jacketed reactor with 4-chlorobenzoic acid, benzylamine, ethyl acetate, and pyridine. Stir under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture to 0-5 °C. Add the T3P® solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 15 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by HPLC for the disappearance of the carboxylic acid.
-
Workup: Quench the reaction by slowly adding 1M NaOH until the pH is >12. The phosphonic acid byproducts are soluble in the aqueous base. Separate the layers.
-
Isolation: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product may be recrystallized if necessary.
Causality:
-
Why T3P®? It is a powerful water scavenger that drives the reaction to completion. Its byproducts are easily removed with a basic wash, simplifying purification compared to other coupling reagents.[10]
-
Why Pyridine? It acts as the base to neutralize the generated phosphonic acids and facilitate the reaction.
Visualization of the Decision-Making Process
The choice of amidation strategy is a multi-faceted decision. The following diagram illustrates a logical workflow for a process chemist.
Caption: Decision tree for selecting an appropriate large-scale amidation strategy.
Conclusion and Authoritative Recommendations
This compound is not a universal coupling reagent, but rather a specialized tool for a critical transformation: the high-yield synthesis of ketones from highly reactive organometallic reagents. Its primary benefit—the prevention of over-addition—is a decisive advantage in complex, multi-step syntheses where maximizing yield and purity of key intermediates is paramount. The cost of DMHA HCl is moderate but justified when it circumvents the significant downstream costs associated with low yields and difficult purifications of a crucial ketone intermediate.
For direct amide formation, the calculus changes:
-
When to Choose High-Activity Reagents (HATU, HCTU): These should be reserved for situations where substrates are exceptionally challenging (e.g., sterically hindered anilines), prone to racemization, or when the value of the final product justifies the high reagent cost and complex waste stream. They are often not economically viable for early-stage intermediates.
-
When to Choose Bulk Reagents (T3P®, SOCl₂): For straightforward amidations where the substrates are robust, these reagents offer the most cost-effective solution. The choice between them is a trade-off between the higher safety and cleaner workup of T3P® versus the rock-bottom cost but significant handling hazards of thionyl chloride.
Ultimately, the optimal choice is dictated by a holistic analysis of the entire process. A higher upfront cost for a reagent like DMHA HCl can lead to substantial overall savings by ensuring the fidelity of a key synthetic step, embodying the principle that in large-scale synthesis, reliability is often the most valuable commodity.
References
-
Tradeindia. (n.d.). T3P Phosphonic Acid Anhydride (Propylphosphonic Anhydride)in DMF. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Collection. Retrieved from [Link]
- Knupe-Wolfgang, P., & Hilt, G. (2024). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters.
- Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738.
- Neelakandan, K., et al. (2013). An Improved Process for Trimethobenzamide Hydrochloride. Organic Process Research & Development, 17(7), 981–984.
-
SciSpace. (2004). Top 179 Organic Process Research & Development papers published in 2004. Retrieved from [Link]
- Mahdi, M. F. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
- Yan, T., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
-
Chem-Impex. (n.d.). N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
- Vasantha, B., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
- Fakhfakh, M. A., et al. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Chemistry & Chemical Technology, 18(3), 345-350.
- Al-Ja'afari, M. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-202.
-
Cenmed Enterprises. (n.d.). T3P Propanephosphonic Acid Anhydride (50% Solution In Ethyl Acetate) For Synthesis 50 Ml. Retrieved from [Link]
- Boruah, M., & Deka, D. C. (2015). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances, 5(90), 73563-73569.
- Pace, V., & Holzer, W. (2013). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Australian Journal of Chemistry, 66(10), 1147-1159.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Yilmaz, I. (2013). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”.
- Nolan, S. P. (Ed.). (2017).
- United Nations Office on Drugs and Crime. (2018). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Nipissing University. (2019).
-
Indiana University. (n.d.). Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2003). Guide for Industrial Waste Management.
- Fochi, F., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 3(48), 26345-26354.
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
- Lebedev, Y., & Kornienko, A. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
-
ResearchGate. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. apexbt.com [apexbt.com]
- 7. HATU Coupling Reagent 1000 g | Contact Us | Applied Biosystems™ | thermofisher.com [thermofisher.com]
- 8. biosynth.com [biosynth.com]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. 1-Propylphosphonic acid cyclic anhydride, 50+% w/w soln. in acetonitrile, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of N,N-Dimethylhydroxylamine Hydrochloride Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. When working with N,N-Dimethylhydroxylamine hydrochloride, a versatile reagent in organic synthesis, understanding the precise molecular architecture of its derivatives is paramount for ensuring the desired reaction pathway has been followed and for the subsequent application of these products. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of common reaction products of this compound, with a focus on nitrone formation. We will delve into the causality behind experimental choices and compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), while also considering alternative analytical approaches.
The Chemistry of this compound Reactions: A Focus on Oxidation
Core Spectroscopic Techniques for Structural Elucidation
A multi-technique approach is invariably the most robust strategy for structural confirmation. Each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical reaction product like N,N-dimethylnitrone, the ¹H NMR spectrum is expected to be relatively simple, yet highly informative.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.[5] Like ¹H NMR, the chemical shift of each carbon signal is indicative of its electronic environment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| N,N-Dimethylnitrone | ~3.8 (s, 3H, N-CH₃), ~7.0 (s, 2H, =CH₂) | ~50 (N-CH₃), ~135 (C=N) | CDCl₃ | Hypothetical data based on similar structures |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters are usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.[6]
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns (if any), and integration to assemble the molecular structure.
Causality in Experimental Choices: The choice of a high-field NMR spectrometer enhances signal dispersion, which is crucial for resolving closely spaced peaks, although for a simple molecule like N,N-dimethylnitrone, a lower field instrument may suffice. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[7] For the reaction of N,N-Dimethylhydroxylamine, IR is particularly useful for tracking the disappearance of the O-H bond of the hydroxylamine and the appearance of the characteristic C=N bond of the nitrone product.
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance in Analysis |
| O-H (in hydroxylamine) | 3200-3600 (broad) | Disappearance indicates consumption of starting material. |
| C=N (in nitrone) | 1500-1600 | Appearance confirms the formation of the nitrone double bond.[8] |
| N-O (in nitrone) | 1163-1179 | Stretching vibration characteristic of the nitrone functional group.[8] |
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) is suitable.
-
Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the spectrum of the product with that of the starting material to identify key changes.
Causality in Experimental Choices: ATR-FTIR is often preferred for its ease of use and minimal sample preparation. The choice between different sampling methods depends on the physical state of the product and the desired quality of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural information.[9] For the reaction products of this compound, MS is essential for confirming the expected molecular mass.
| Technique | Information Obtained | Expected m/z for N,N-Dimethylnitrone (C₃H₇NO) |
| Electron Ionization (EI) | Molecular ion (M⁺) and fragmentation pattern | 73.05 |
| Electrospray Ionization (ESI) | Protonated molecule ([M+H]⁺) | 74.06 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced directly into the mass spectrometer or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Choose an appropriate ionization method. EI is a "hard" technique that causes extensive fragmentation, providing a fingerprint of the molecule. ESI is a "soft" technique that typically yields the protonated molecule, confirming the molecular weight.
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and interpret the fragmentation pattern to support the proposed structure.
Causality in Experimental Choices: The choice of ionization technique is critical. For volatile and thermally stable compounds, GC-MS with EI is often suitable. For less volatile or thermally labile compounds, LC-MS with ESI is the preferred method.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic confirmation of reaction products.
Comparison with Alternative Analytical Methods
While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide complementary or, in some cases, definitive information.
| Technique | Advantages | Disadvantages | When to Use |
| Traditional Spectroscopy (NMR, IR, MS) | Relatively fast, readily available, provides detailed structural information for pure compounds in solution. | Requires pure samples, may not be suitable for complex mixtures, provides indirect structural information. | Routine structural confirmation of purified reaction products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Excellent for analyzing complex mixtures, provides separation and mass information simultaneously, highly sensitive.[10][11][12] | Provides limited structural information on its own (requires MS/MS for more detail), quantification can be complex. | When the reaction yields a mixture of products or when analyzing reaction progress. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule in the solid state.[13][14][15] | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution-state conformation. | When the absolute stereochemistry needs to be determined or when other methods fail to provide a definitive structure. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of primary and alternative analytical techniques.
Conclusion
The structural confirmation of reaction products derived from this compound is most reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information that, when combined, allows for a high degree of confidence in the assigned structure. While powerful, these methods are best suited for the analysis of purified compounds. For more complex scenarios, such as the analysis of reaction mixtures or the determination of absolute stereochemistry, alternative techniques like LC-MS and X-ray crystallography become invaluable tools. A thorough understanding of the strengths and limitations of each analytical method enables the modern researcher to make informed decisions, ensuring the integrity and validity of their scientific findings.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of N,N-Dimethylhydroxylamine by Hexachloroiridate(IV). | Semantic Scholar [semanticscholar.org]
- 3. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 4. Nitrone chemistry: a versatile gateway to diverse heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr2 Complex. A Study of Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dimethylhydroxylamine Hydrochloride
As a Senior Application Scientist, it is understood that excellence in the lab extends beyond groundbreaking discoveries to encompass the entire lifecycle of chemical reagents, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of N,N-Dimethylhydroxylamine hydrochloride, ensuring the safety of personnel and compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety and proactive risk management.
Understanding the Compound: Hazard Profile
This compound (CAS No. 16645-06-0) is a crucial reagent in synthetic chemistry. However, its safe handling and disposal are predicated on a clear understanding of its potential hazards.
-
Primary Hazards : It is classified as a skin and eye irritant.[1][2][3] Inhalation of dust may cause respiratory irritation.[2][4]
-
Chemical Incompatibilities : This compound is incompatible with strong oxidizing agents and bases.[1] Contact with these substances can lead to vigorous reactions.
-
Decomposition : When subjected to heat or combustion, it can produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5]
A thorough understanding of these properties is the foundation for a sound disposal plan. The procedures outlined below are designed to mitigate these risks effectively.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to a hierarchy of controls and regulations.
-
Regulatory Compliance : All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under guidelines such as the US EPA's 40 CFR Parts 261.3.
-
Waste Hierarchy : The guiding principle should be the waste management hierarchy:
-
Reduction : Minimize the amount of waste generated.
-
Reuse/Recycling : If the material is unused and uncontaminated, consider recycling options through a certified service.[7]
-
Disposal : When reduction or recycling are not feasible, safe and compliant disposal is the final option.
-
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound for disposal, it is mandatory to be equipped with the appropriate PPE. This creates a self-validating system of safety, protecting the handler from exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses meeting standards like OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be required for larger quantities. | Protects against dust particles and potential splashes causing serious eye irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][5] | Prevents direct contact that can cause skin irritation.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] For spill cleanup where dust may be generated, a NIOSH or EN 149 approved respirator is necessary.[5][8] | Protects against inhalation of dust which can irritate the respiratory tract.[2] |
Ensure that safety showers and eyewash stations are readily accessible and operational in the work area.[1][9]
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the quantity and nature of the waste.
This protocol addresses the immediate containment and cleanup of minor spills.
-
Alert Personnel : Immediately inform colleagues in the vicinity.
-
Ensure Ventilation : Work in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[10]
-
Containment : Use dry, inert material such as sand or earth to absorb the spill.[11] Avoid generating dust.[8] If appropriate, moisten the material slightly with water to prevent it from becoming airborne.[12]
-
Collection : Carefully sweep or vacuum the absorbed material into a suitable, clearly labeled waste container.[8][11][12] Use non-sparking tools. If using a vacuum, it must be an explosion-proof model designed for chemical waste.[7][8]
-
Final Decontamination : Clean the spill area thoroughly with soap and water.[11] Collect all cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.
-
Container Sealing and Labeling : Securely seal the container. Label it clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal : Dispose of the container through your institution's licensed hazardous waste disposal program.[6]
This protocol is for the disposal of expired, surplus, or contaminated bulk material.
-
Do Not Attempt Neutralization : While neutralization with a base is a chemical possibility, it is not recommended as a disposal method in a standard lab setting due to potential exothermic reactions and the creation of a larger volume of waste.
-
Packaging : The product should remain in its original, properly sealed container if possible.[8] If the original container is compromised, transfer the material to a new, compatible, and robust container (e.g., a lined metal or plastic drum).[7]
-
Labeling for Transport : The container must be accurately labeled in accordance with Department of Transportation (DOT) or other regional transport regulations. This includes the proper shipping name, hazard class, and UN number if applicable.
-
Arrange for Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[6] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Store Pending Disposal : Store the sealed and labeled container in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents and bases.[1][8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making safe and compliant disposal decisions.
Caption: Decision workflow for this compound disposal.
References
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N,O-Dimethylhydroxylamine hydrochloride.
- ChemicalBook. (2025, July 5).
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 105410 - N,O-Dimethylhydroxylamine hydrochloride.
- Szabo-Scandic.
- Apollo Scientific. (2022, September 16).
- TCI Chemicals. (2025, June 27). SAFETY DATA SHEET: D1899 - N,O-Dimethylhydroxylamine Hydrochloride.
- MedChemExpress. N,O-Dimethylhydroxylamine hydrochloride-SDS.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: N,O-Dimethylhydroxylamine hydrochloride.
- ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - N,O-Dimethylhydroxylamine hydrochloride.
- Google Patents.
- LEAP Online. (2005, October 10).
- Fisher Scientific. (2022, January 18).
- Spectrum Chemical. (2015, January 2). SAFETY DATA SHEET: N,O-Dimethylhydroxylamine Hydrochloride.
- Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Wikipedia. N,O-Dimethylhydroxylamine.
- Google Patents. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- Inchem.org. ICSC 0661 - HYDROXYLAMINE.
- ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Chongqing Chemdad Co., Ltd. This compound.
- RICCA Chemical Company. (2012, April 24).
- Organic Syntheses Procedure. This compound.
- ChemicalBook. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5).
- PubChem. This compound | C2H8ClNO - PubChem.
- Chem-Impex. N,O-Dimethylhydroxylamine hydrochloride.
- Guidechem. This compound CAS 16645-06-0 wiki.
- Santa Cruz Biotechnology. This compound | CAS 16645-06-0.
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. This compound | C2H7NO.ClH | CID 27969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. ICSC 0661 - HYDROXYLAMINE [inchem.org]
Navigating the Safe Handling of N,N-Dimethylhydroxylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. N,N-Dimethylhydroxylamine hydrochloride, a versatile reagent in organic synthesis, demands a comprehensive understanding of its properties to ensure safe handling. This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols, operational plans, and disposal procedures, grounded in authoritative data and practical experience.
Understanding the Hazard Profile
This compound (CAS No: 16645-06-0) is a white to off-white crystalline powder.[1] While stable under recommended storage conditions, it is classified as a hazardous substance that poses specific risks upon exposure. The primary hazards are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2): The compound can cause serious irritation if it comes into contact with the eyes.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][3]
Furthermore, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][5] This property is critical to consider for both storage and handling, as moisture can affect its quality and reactivity.
Core Principles of Exposure Prevention: Your Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent and correct use of Personal Protective Equipment. The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling.[6] |
| Eye & Face Protection | Chemical safety goggles or eyeglasses with side shields. | To protect against dust particles and accidental splashes that can cause serious eye irritation.[2][7] |
| Skin & Body Protection | Laboratory coat and appropriate protective clothing. | To prevent contamination of personal clothing and minimize skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be necessary if dust formation is unavoidable or ventilation is inadequate.[6][8] | To prevent inhalation of dust that can lead to respiratory tract irritation.[3] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is crucial for minimizing risk throughout the chemical's lifecycle in the laboratory.
Storage and Handling
Causality: The hygroscopic and irritant nature of this compound dictates its storage requirements. Exposure to moisture can degrade the compound, while improper handling can lead to personnel exposure.
Protocol:
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage Location: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage temperature should be below 30°C.[9][10]
-
Inert Atmosphere: For long-term quality, store under an inert atmosphere (e.g., nitrogen or argon).[2][5]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[2]
-
Handling:
Emergency Procedures: Spill Management
A swift and correct response to a spill is critical to prevent exposure and contamination. The following workflow outlines the necessary steps.
Caption: Workflow for managing a solid chemical spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Isolate Spill Area: Secure the location to prevent unauthorized entry.
-
Don PPE: Before re-entering the area, don the appropriate PPE as detailed in Section 2.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain Spill: Prevent the powder from spreading.
-
Collect Material: Carefully sweep or vacuum up the spilled solid. Avoid actions that create dust.[8] Place the collected material into a suitable, labeled container for disposal.[6]
-
Clean Spill Area: Wipe the area with a damp cloth (water is acceptable) and then clean the surface thoroughly.
-
Package Waste: Tightly seal the container holding the spill residue.
-
Decontaminate: Clean all non-disposable tools used during the cleanup. Remove and dispose of contaminated PPE (e.g., gloves) in accordance with institutional procedures.
-
Dispose of Waste: Dispose of the chemical waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[6]
First Aid Measures
In the event of exposure, immediate action is paramount.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[5][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][11]
Disposal Plan
Self-Validating System: Proper disposal is not just a final step but a critical part of the laboratory safety framework. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Protocol:
-
Waste Collection: Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for disposal through a licensed and approved waste disposal company.[6] Do not dispose of down the drain or in general waste.
-
Contaminated Packaging: Dispose of the original container as unused product, following the same protocol.[6]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before use.
References
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N,O-Dimethylhydroxylamine hydrochloride. [Link]
-
Capot Chemical. (2021, July 16). MSDS of N,O-dimethylhydroxylamine hydrochloride. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
